Alhydrogel
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/Al.3H2O/h;3*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRIRQGCELJRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, red, or brown mineral; [Merck Index] | |
| Record name | Gibbsite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20960 | |
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CAS No. |
14762-49-3, 21645-51-2 | |
| Record name | Gibbsite (Al(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum hydroxide, dried [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Controlled Preparation of Aluminum Hydroxide
Precipitation Techniques for Aluminum Hydroxide (B78521) Production
Precipitation is the most common and economically significant method for producing aluminum hydroxide, with the Bayer process being the cornerstone of industrial-scale production. wikipedia.orgwikipedia.org This technique involves the creation of a supersaturated aluminate solution from which aluminum hydroxide is precipitated under controlled conditions.
Solution Chemistry and Reaction Kinetics in Precipitation Processes
The reaction for the precipitation of aluminum hydroxide from a sodium aluminate solution is: NaAl(OH)₄ → Al(OH)₃ + NaOH wikipedia.org
In some processes, carbon dioxide is used to neutralize the alkaline solution, leading to precipitation: 2 NaAlO₂ + 3 H₂O + CO₂ → 2 Al(OH)₃ + Na₂CO₃ wikipedia.org
Understanding the interplay of these reactions and their kinetics is essential for controlling the final product's properties.
Impact of pH, Temperature, and Reagent Addition Rate on Aluminum Hydroxide Morphology and Phase
The physical and structural properties of the precipitated aluminum hydroxide are highly sensitive to the conditions of the precipitation environment.
pH: The pH of the solution significantly influences the hydrolysis of aluminum ions and the resulting polymorph. mdpi.comresearchgate.net Different aluminum complexes form depending on the pH, which in turn dictates the structure of the final precipitate. scirp.org For instance, the formation of different polymeric aluminum species is pH-dependent, ultimately affecting whether gibbsite, bayerite, or another polymorph is formed. researchgate.net In some cases, adjusting the pH is a key step in separating aluminum hydroxide from other metal hydroxides. researchgate.net
Temperature: Temperature plays a dual role in the precipitation process. Higher temperatures can increase the rate of reaction but also affect the equilibrium solubility of aluminum hydroxide. books-library.website The decomposition temperature of aluminum hydroxide varies depending on the type, but generally starts around 180-220°C. wikipedia.org In industrial settings like the Bayer process, temperature is carefully controlled to optimize both the precipitation rate and the yield. shahroodut.ac.irgoogle.comeuropa.eu For example, in some modified processes, the temperature is intentionally lowered in successive stages to promote the formation of new crystal nuclei. google.com
Reagent Addition Rate: The rate at which reagents are added can impact the local supersaturation in the reactor, which in turn affects nucleation and crystal growth rates. researchgate.net A slow, controlled addition can favor the growth of larger, more uniform crystals, while a rapid addition may lead to the formation of smaller, less-ordered particles. researchgate.netnih.gov
| Parameter | Effect on Aluminum Hydroxide | Source |
| pH | Influences hydrolysis and polymorph formation. | mdpi.comresearchgate.net |
| Temperature | Affects reaction rate and equilibrium solubility. | books-library.websiteshahroodut.ac.ir |
| Reagent Addition Rate | Impacts supersaturation, nucleation, and crystal size. | researchgate.netnih.gov |
Role of Anions and Cations in Precipitation Control and Product Purity
The presence of various ions, both anions and cations, in the precipitation solution can have a profound effect on the process and the purity of the resulting aluminum hydroxide.
Cations: Cations can also play a role in the precipitation process. For example, in the coprecipitation of zinc with aluminum hydroxide, the percentage of zinc coprecipitated is significantly affected by pH. nii.ac.jp The presence of certain cations can either promote or inhibit the formation of specific aluminum hydroxide polymorphs.
Controlling the ionic environment is crucial for achieving high-purity aluminum hydroxide, as impurities can be incorporated into the crystal lattice during precipitation.
Seeded Growth Mechanisms for Directed Crystallization of Aluminum Hydroxide Polymorphs
Seeding is a critical technique used to control the crystallization process, particularly in the industrial production of aluminum hydroxide. wikipedia.orggoogle.com By introducing seed crystals of a desired polymorph into a supersaturated solution, the nucleation step can be bypassed or directed, promoting the growth of crystals with a specific size and structure. researchgate.netresearchgate.net
The mechanism of seeded growth involves the deposition of successive layers of aluminum hydroxide onto the surface of the seed crystals. google.com This process is influenced by factors such as seed concentration, seed size, and the degree of supersaturation of the solution. shahroodut.ac.irshahroodut.ac.ir Research has shown that seeding can be used to control the metastable zone width (MSZW), which in turn dictates the resulting polymorph. researchgate.net For instance, a critical seed loading can be determined to obtain a single phase of gibbsite. researchgate.net The timing of seed addition is also crucial; seeds should be added before spontaneous nucleation occurs to be effective in controlling the polymorph. researchgate.net
Industrial Precipitation Processes (e.g., Bayer Process Modifications)
The Bayer process is the primary industrial method for producing alumina (B75360) from bauxite (B576324), with the precipitation of aluminum hydroxide being a key step. wikipedia.orgwikipedia.orgvedantu.com In this process, bauxite is dissolved in a hot sodium hydroxide solution to form a supersaturated sodium aluminate solution. wikipedia.orgwikipedia.org After removing insoluble residues (red mud), the solution is cooled and seeded with fine aluminum hydroxide crystals to induce precipitation. wikipedia.org
Over the years, various modifications to the Bayer process have been developed to improve efficiency and to produce specialty aluminas with specific properties. shahroodut.ac.ireuropa.eugoogle.com These modifications often involve manipulating the precipitation conditions, such as temperature, seed charge, and residence time. shahroodut.ac.irgoogle.com For example, one modification involves a two-stage precipitation process to increase the yield and particle size of the aluminum hydroxide. google.com Another innovative approach aims to precipitate boehmite (AlOOH) instead of gibbsite (Al(OH)₃) to save energy during the subsequent calcination step. europa.eu
| Process | Description | Key Features | Source |
| Standard Bayer Process | Dissolution of bauxite in NaOH, followed by precipitation of Al(OH)₃. | High-temperature digestion, seeded precipitation. | wikipedia.orgwikipedia.org |
| Bayer Process Modification (Two-Stage Precipitation) | Divides the pregnant liquor stream for agglomeration and growth stages. | Aims to increase yield and particle size. | google.com |
| Boehmite Precipitation Process | Modified Bayer process to precipitate AlOOH instead of Al(OH)₃. | Lower calcination energy requirements. | europa.eu |
Sol-Gel Synthesis Pathways for Aluminum Hydroxide Materials
The sol-gel process offers an alternative route for synthesizing aluminum hydroxide materials with high purity and controlled porosity. scirp.orgnumberanalytics.com This wet-chemical technique involves the hydrolysis and condensation of aluminum precursors, typically aluminum alkoxides or aluminum salts, to form a "sol" (a colloidal suspension) that subsequently transitions into a "gel" (a three-dimensional network). numberanalytics.com
The synthesis can proceed through different pathways depending on the precursor used:
Aluminum Alkoxides: The hydrolysis of aluminum alkoxides, such as aluminum isopropoxide, is a common method. numberanalytics.com The reaction conditions, including temperature, can influence whether boehmite or bayerite is formed. mdpi.com
Inorganic Aluminum Salts: Aluminum salts like aluminum nitrate (B79036) or aluminum chloride can also be used as precursors. scirp.orgnih.govmdpi.com Under basic conditions, these salts hydrolyze and condense to form aluminum oxide hydroxide gels. mdpi.com The use of urea (B33335) can help control the hydrolysis process by coordinating with the aluminum ion. researchgate.net
The resulting gel can be dried to produce a xerogel or an aerogel. The properties of the final material, such as specific surface area and pore volume, are highly dependent on the experimental parameters, including pH, temperature, and the type of solvent used. scirp.org Sol-gel methods are particularly useful for preparing materials with tailored porous structures for applications in catalysis and as adsorbents. scirp.orgnumberanalytics.com
Hydrolysis and Condensation Mechanisms in Aluminum Hydroxide Sol-Gel Systems
The foundation of the sol-gel process for creating aluminum hydroxide lies in two primary reactions: hydrolysis and condensation. researchgate.netgoogle.com These reactions transform molecular precursors, such as aluminum alkoxides, into an extended inorganic network.
The process initiates with the hydrolysis reaction, where the alkoxy groups (-OR) of the aluminum precursor react with water. google.com This is a nucleophilic substitution reaction where water attacks the aluminum atom, leading to the replacement of an alkoxy group with a hydroxyl group (-OH) and the liberation of an alcohol molecule (ROH). google.comunm.edu The rate of this reaction is highly dependent on factors such as the water-to-alkoxide ratio, temperature, and the presence of a catalyst. rsc.orggoogle.com Due to the high reactivity of aluminum alkoxides, controlling the hydrolysis step is crucial to prevent rapid, uncontrolled precipitation. nih.gov
Following hydrolysis, the condensation reactions begin, leading to the formation of Al-O-Al bridges, which constitute the backbone of the gel network. google.com This can occur through two main pathways:
Water condensation: Two hydroxyl groups react to form an aluminum-oxygen-aluminum (Al-O-Al) bond and a water molecule.
Alcohol condensation: A hydroxyl group reacts with a remaining alkoxy group to form an Al-O-Al bond and an alcohol molecule. unm.edu
Precursor Selection and its Influence on Sol-Gel Derived Aluminum Hydroxide
The choice of the initial aluminum precursor is a critical parameter that significantly impacts the properties of the resulting aluminum hydroxide. Precursors are generally categorized into two main groups: inorganic aluminum salts and aluminum alkoxides.
Inorganic Aluminum Salts: Common examples include aluminum nitrate (Al(NO₃)₃), aluminum chloride (AlCl₃), and aluminum sulfate (B86663) (Al₂(SO₄)₃). researchgate.net The synthesis process using these salts involves their hydrolysis and condensation in an aqueous solution, typically under basic conditions to promote the formation of aluminum oxide hydroxide gels. mdpi.com The type of anion present (e.g., Cl⁻, SO₄²⁻) can influence the crystallization behavior and the final phase of the aluminum hydroxide. researchgate.netarizona.edu For example, research has shown that when starting with different hydrated inorganic aluminum salts, the sample derived from the sulfate salt showed a more rapid transformation to α-alumina upon calcination compared to those derived from nitrate or chloride salts. researchgate.net
Aluminum Alkoxides: Aluminum isopropoxide (Al(OPrⁱ)₃) is a frequently used alkoxide precursor. mdpi.comnsmsi.ir Alkoxides are known for their high reactivity towards hydrolysis, which often necessitates the use of chelating agents or careful control of reaction conditions to manage the hydrolysis and condensation rates. nih.govmdpi.com The use of alkoxides, particularly in non-aqueous solvents, offers a route to materials with high purity and homogeneity. mdpi.comresearchgate.net Depending on the reaction temperature, the hydrolysis and polycondensation of aluminum alkoxides can result in either boehmite or amorphous aluminum monohydroxide. mdpi.com The selection of the aluminum source can also determine whether other compounds, such as hydrotalcite-like structures, form alongside the desired product. researchgate.net
Control of Pore Structure and Surface Area in Sol-Gel Produced Aluminum Hydroxide
The porosity, including pore volume, pore size, and specific surface area, of sol-gel derived materials is determined by the aggregation of primary particles or polymers during gelation and the subsequent collapse of the gel network upon drying. unm.edu Several strategies have been developed to control these structural properties in aluminum hydroxide and its derivatives.
One effective method is the use of structure-directing agents or porogens during synthesis. For example, polyethylene (B3416737) glycol (PEG) can be used as a templating agent in the sol-gel synthesis of alumina from aluminum isopropoxide. nsmsi.irbohrium.com The presence of PEG influences the formation of the gel network, and its subsequent removal during calcination creates additional porosity. Research has shown that by varying the mole ratio of PEG to the aluminum precursor, both the specific surface area and the pore volume can be significantly enhanced. nsmsi.irresearchgate.net A study demonstrated that a PEG/Al(OPrⁱ)₃ mole ratio of 0.05 yielded a maximum specific surface area of 344 m²/g and a pore volume of 2.2 cm³/g, which were substantial increases compared to the material synthesized without PEG. nsmsi.irbohrium.comresearchgate.net
Other methods for controlling porosity include:
Managing Capillary Pressure: The pressure exerted by the liquid in the pores during drying can cause the network to collapse, reducing porosity. unm.edu Controlling the drying process is therefore essential.
Controlling Condensation Rate: The rate at which the Al-O-Al network forms affects the primary particle size and their subsequent packing, which in turn defines the pore structure. unm.edu
Modified Sol-Gel Techniques: A modified technique developed for coating the pore walls of alumina templates involved limiting the amount of water available for the reaction of 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov This allowed for greater control over the extent of polymerization and the resulting coating thickness, effectively tuning the pore diameter. nih.gov
Table 1: Effect of PEG/Al(OPrⁱ)₃ Mole Ratio on γ-Al₂O₃ Properties Data derived from aluminum hydroxide precursors.
| PEG/Al(OPrⁱ)₃ Mole Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Source |
|---|---|---|---|
| 0 (No PEG) | ~246 | ~0.5 | nsmsi.irresearchgate.net |
| 0.05 | 344 | 2.2 | nsmsi.irbohrium.comresearchgate.net |
| >0.05 | No significant further effect | No significant further effect | nsmsi.irresearchgate.net |
Aqueous versus Non-Aqueous Sol-Gel Routes for Aluminum Hydroxide Synthesis
The solvent system used in sol-gel synthesis, broadly classified as aqueous (water-based) or non-aqueous (organic solvent-based), plays a pivotal role in the reaction pathway and product characteristics.
Aqueous Sol-Gel Routes: This is the conventional approach where water acts as both the solvent and the reactant for hydrolysis. researchgate.net The process often involves dissolving an aluminum salt in water and adjusting the pH to induce hydrolysis and condensation, or by carefully adding water to an alcohol solution of an aluminum alkoxide. mdpi.comrsc.org A key feature of this route is that water provides the oxygen atoms for the formation of the metal-oxygen backbone. researchgate.net While widely used, aqueous systems can present challenges due to the complex nature of aluminum ion chemistry in water, which can lead to the formation of various oligomeric species. researchgate.net However, a specific aqueous process has been developed using a large amount of water as the solvent with an epoxy organofunctional silane (B1218182) and an aluminum alkoxide to create a transparent molecular precursor solution. rsc.org
Non-Aqueous Sol-Gel Routes: These methods utilize organic solvents and exclude water from the reaction system. researchgate.netnih.gov The oxygen for the oxide network in this case is sourced from the organic solvent or other oxygen-donating molecules, not from water. researchgate.net Non-aqueous routes offer significant advantages, including better control over reaction pathways on a molecular level due to the often simpler chemistry compared to aqueous systems. nih.gov This enhanced control can lead to materials with high crystallinity and well-defined particle morphologies. nih.gov For instance, aluminum hydroxide nanoparticles have been successfully prepared in ethylene (B1197577) glycol using aluminum nitrate nonahydrate and anhydrous sodium acetate. researchgate.net This approach can overcome some of the limitations of aqueous methods, such as uncontrolled precipitation and difficulties in synthesizing complex oxides. rsc.orgresearchgate.net
Hydrothermal and Solvothermal Synthesis of Aluminum Hydroxide Polymorphs
Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of materials. These techniques are highly effective for producing well-defined crystalline polymorphs of aluminum hydroxide. researchgate.net The choice of solvent distinguishes the two methods: hydrothermal synthesis uses water, while solvothermal synthesis uses an organic solvent. researchgate.net Research has shown that a hydrothermal process can yield the boehmite phase of aluminum hydroxide, whereas a solvothermal process using propanol (B110389) can produce the gibbsite phase. researchgate.net
Effects of Temperature and Pressure on Phase Formation (e.g., Boehmite, Pseudoboehmite)
Temperature, pressure, and solution pH are critical parameters that dictate which crystalline phase of aluminum hydroxide is formed during hydrothermal synthesis. researchgate.net Different polymorphs, such as boehmite, pseudoboehmite, bayerite, and gibbsite, can be selectively synthesized by tuning these conditions.
Studies have shown that crystalline boehmite is typically formed in a pH range of 7 to 10. researchgate.net Below pH 7, amorphous gels tend to precipitate, while at a pH of 11 or higher, bayerite becomes the dominant product. researchgate.net Pseudoboehmite, which is a poorly crystallized form of boehmite with smaller crystallites and excess water, is often formed under conditions that favor rapid precipitation, such as lower temperatures or specific pH ranges (e.g., 6.5-8.5). researchgate.netgychbjb.com
The effect of temperature is also pronounced. Increasing the synthesis temperature generally leads to larger crystallite sizes and promotes the formation of more stable, well-ordered phases. researchgate.net For example, in one study, different alumina hydrates were prepared by reacting aluminum with water at various temperatures: bayerite was formed at 40°C, pseudoboehmite between 70-120°C, and well-crystallized boehmite at 130-160°C. researchgate.net Another investigation using ammonium (B1175870) aluminum sulfate as a precursor found that boehmite could be formed at both 150°C and 200°C, with the higher temperature leading to better crystallinity. mdpi.com High-pressure studies have also been conducted to understand the stability fields of different phases, suggesting that diaspore (B1175340) is a more stable phase than boehmite under certain high-pressure and high-temperature conditions. ajsonline.org
Table 2: Influence of Synthesis Conditions on Aluminum Hydroxide Phase Formation
| pH Range | Temperature Range (°C) | Resulting Phase(s) | Source |
|---|---|---|---|
| < 7 | 22 - 80 | Amorphous Gels | researchgate.net |
| 6.5 - 8.5 | Not specified | Pure Pseudoboehmite | gychbjb.com |
| 7 - 10 | 22 - 80 | Crystalline Boehmite | researchgate.net |
| ≥ 11 | 22 - 80 | Bayerite | researchgate.net |
| Not specified | 70 - 120 | Pseudo-boehmite (PB) | researchgate.net |
| Not specified | 130 - 160 | Boehmite | researchgate.net |
| Alkaline | 150 - 200 | Boehmite (AlOOH) | mdpi.com |
Controlled Crystallization of Aluminum Hydroxide Nanostructures via Hydrothermal Methods
Hydrothermal methods provide an excellent platform for controlling the crystallization process to produce aluminum hydroxide with specific nanoscale morphologies. By adjusting parameters such as precursor type, reactant concentrations, temperature, and reaction time, it is possible to synthesize nanostructures like nanoparticles, nanoplates, and other complex architectures. mdpi.comnih.gov
For example, a hydrothermal reaction crystallization method was used to synthesize boehmite (AlOOH) with a sheet-like structure by allowing the reaction between ammonium aluminum sulfate and ammonia (B1221849) water to proceed for 24 hours at 150°C. mdpi.com The process involved the initial formation of an unstable intermediate, ammonioalunite, which subsequently transformed into boehmite. mdpi.com The temperature was found to influence the crystallinity of the final product, with higher temperatures (200°C vs 150°C) yielding better-crystallized boehmite. mdpi.com
The hydrothermal synthesis of multi-cationic layered double hydroxides (LDHs), which are structurally related to aluminum hydroxide, also demonstrates the control achievable with this method. nih.gov By adapting a hydrothermal procedure, LDHs incorporating seven or eight different cations were synthesized, resulting in platy, agglomerated morphologies with crystallite sizes estimated to be around 14 nm. nih.gov Mechano-hydrothermal methods, which combine mechanical grinding with hydrothermal treatment, have also been employed to synthesize Li-Al-OH layered double hydroxides with high dispersity and regular hexagonal morphology. researchgate.net These examples highlight the capability of hydrothermal techniques to direct the crystallization process towards desired nanostructured materials.
Electrochemical Synthesis Routes for Aluminum Hydroxide Nanoparticles
Electrochemical synthesis offers a promising route for producing aluminum hydroxide (Al(OH)₃) nanoparticles with controlled properties. This method involves the use of an electrochemical cell where aluminum serves as an electrode, leading to the formation of Al(OH)₃ through controlled oxidation and hydration reactions.
Anodic oxidation is a primary electrochemical method for preparing aluminum hydroxide. researchgate.netelectrochemsci.org In this process, an aluminum sheet or plate acts as the anode in an electrolytic cell. scu.ac.irgoogle.com When a direct current is applied, the aluminum at the anode oxidizes. This process can be manipulated to form a porous alumina film on the aluminum surface. electrochemsci.org The synthesis of high-purity alumina often begins with the preparation of aluminum hydroxide through the anodic oxidation of aluminum. researchgate.net
The characteristics of the synthesized aluminum hydroxide nanoparticles are significantly influenced by the electrolyte composition and the applied voltage. scu.ac.irresearchgate.net The choice of electrolyte, such as sulfuric acid, aluminum sulfate, or sodium hydroxide, affects the formation and properties of the resulting oxide layer. electrochemsci.orgresearchgate.net For instance, the dissolution rate of the anodic film is strongly affected by the pH of the electrolyte solution. researchgate.net
The applied voltage is a critical parameter for controlling the crystalline properties and size of the nanoparticles. In one study, aluminum hydroxide nanoparticles were synthesized in an electrochemical cell using tetramethylammonium (B1211777) chloride as the electrolyte, with aluminum sheets as both anode and cathode. scu.ac.ir The study investigated the effect of varying the applied voltage (7 V, 9 V, 12 V, 15 V, and 18 V). scu.ac.ir The results showed that the crystal structure of the samples improved with increasing voltage, while the sample prepared at the lowest voltage (7 V) had a more amorphous structure. scu.ac.ir Furthermore, the smallest particles, with a mean size of approximately 9 nm, were synthesized at the highest voltage of 18 V. scu.ac.ir This demonstrates a clear relationship between voltage control and the physical characteristics of the electrochemically synthesized nanoparticles.
Mechanochemical and Thermochemical Activation of Aluminum Hydroxide Precursors
Activation processes are employed to enhance the physical and chemical properties of aluminum hydroxide, making it more suitable for various applications. These methods include mechanochemical treatments like ball milling and thermochemical processes such as flash calcination.
Ball milling is a mechanochemical technique used to reduce the particle size and modify the surface of materials. nih.govnih.govresearchgate.net This process involves grinding the material in a mill with balls, which imparts mechanical energy to the particles. icm.edu.pl For aluminum hydroxide, ball milling effectively reduces particle size, increases the specific surface area, and can improve its dispersion in other materials. nih.govresearchgate.net
Research has shown that the duration of ball milling has a direct impact on the physical properties of aluminum hydroxide. sd-avant.com As the milling time increases, the particles become finer, the average particle size decreases, and the specific surface area grows. sd-avant.com One study demonstrated a significant reduction in the average particle size of aluminum hydroxide from 71.01 μm to as low as 3.143 μm after ball milling modification. nih.govresearchgate.net This size reduction leads to higher surface energy, which can enhance the material's reactivity and interaction with other substances. sd-avant.com The process can also be used to graft functional groups onto the surface of the aluminum hydroxide particles, further modifying their properties. nih.gov
| Material | Average Particle Size (μm) | Particle Size Range (μm) |
|---|---|---|
| Untreated ATH | 71.01 | 10 - 110 |
| PPA-ATH (Ball Milled) | 3.448 | 0.5 - 10 |
| PPOA-ATH (Ball Milled) | 3.143 | 0.5 - 10 |
Flash calcination is a thermochemical treatment that involves rapidly heating a material for a very short duration (e.g., 0.1-10 seconds), followed by rapid cooling. researchgate.net This process is used for the thermal activation of aluminum hydroxide (gibbsite) to produce active aluminum hydroxyoxide or amorphous alumina. researchgate.net The rapid heating and cooling decouple the structural rearrangement from water removal, which can result in materials with unique properties. rsc.org
This method can produce an active aluminum hydroxyoxide with high chemical activity and a specific surface area greater than 200 m²/g. researchgate.net The key parameters influencing the final product's properties are the temperature and the residence time of the particles on the heating surface. researchgate.net Mathematical models have been developed to understand and optimize flash calcination plants, considering factors like the particle size distribution of the aluminum hydroxide, drying and calcination temperatures, and dust collection efficiency. researchgate.net The resulting activated alumina often possesses a desirable mesoporous structure. rsc.org
Conversion of Aluminum Hydroxide to Other Aluminum Compounds (e.g., Alumina)
Aluminum hydroxide is a crucial precursor for the production of other commercially important aluminum compounds, most notably alumina (aluminum oxide, Al₂O₃). wikipedia.org This conversion is typically achieved through thermal decomposition, also known as calcination. wikipedia.orgbohrium.com
The process involves heating aluminum hydroxide to high temperatures, causing it to dehydrate and transform into various phases of alumina before ultimately forming the most stable alpha-alumina (α-Al₂O₃). bohrium.comstackexchange.com The Bayer process, the principal industrial method for producing alumina, involves precipitating aluminum hydroxide from a sodium aluminate solution, which is then washed, dried, and calcined. wikipedia.orgyoutube.com
The thermal decomposition of gibbsite (a common form of aluminum hydroxide) follows a sequence of transformations. icm.edu.pl
~200-350°C: Gibbsite begins to dehydroxylate, transforming into boehmite (AlOOH) and chi-alumina (χ-Al₂O₃). stackexchange.comicm.edu.plmdpi.com
~500°C: Further heating leads to the formation of gamma-alumina (γ-Al₂O₃). stackexchange.comicm.edu.pl
Above 1100°C: The transition aluminas convert to the stable alpha-alumina (α-Al₂O₃). stackexchange.commdpi.com
The final properties of the alumina, such as its specific surface area and pore structure, are highly dependent on the characteristics of the initial aluminum hydroxide and the specific calcination conditions, including heating rate and final temperature. rsc.org For example, rapid heating, as in flash calcination, can produce alumina with a higher specific surface area compared to conventional methods. rsc.org
| Temperature (K) | Temperature (°C, approx.) | Transformation Process |
|---|---|---|
| 519 K | 246 °C | Partial dehydroxylation of gibbsite to boehmite (AlOOH). |
| 585 K | 312 °C | Transformation of gibbsite to chi-alumina (χ-Al₂O₃) and further conversion to boehmite. |
| 815 K | 542 °C | Decomposition of boehmite to gamma-alumina (γ-Al₂O₃). |
Structural and Morphological Characterization Techniques for Aluminum Hydroxide
X-ray Diffraction (XRD) for Polymorph Identification and Crystallinity Assessment
X-ray Diffraction (XRD) is a primary and powerful tool for the structural characterization of crystalline materials. It is extensively used to identify the specific polymorphic form of aluminum hydroxide (B78521) and to evaluate its degree of crystallinity. gatech.eduiaea.org Aluminum hydroxide exists in four main crystalline polymorphs: gibbsite (γ-Al(OH)₃), bayerite (α-Al(OH)₃), nordstrandite, and doyleite. bsi-dev.netresearchgate.netscispace.com Each polymorph possesses a unique crystal structure, resulting in a distinct XRD pattern that serves as a fingerprint for identification. gatech.edurice.edu
The process involves directing X-rays onto a sample and measuring the scattering intensity at various angles. The resulting diffractogram shows a series of peaks, with their positions (given as 2θ angles) and intensities being characteristic of the material's crystal lattice. For instance, gibbsite, the most common and stable form, exhibits strong diffraction peaks at specific 2θ values that are clearly distinguishable from those of bayerite, nordstrandite, or doyleite. rice.edumalvernpanalytical.comaps.org Studies have shown that gibbsite can be identified by its sharp peaks, while the presence of other phases like boehmite (an oxyhydroxide) can also be detected during thermal treatment studies. acs.orgnih.gov
Furthermore, XRD is instrumental in assessing the crystallinity of an aluminum hydroxide sample. Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous or poorly crystalline materials yield broad, diffuse halos. lightsource.carsc.org The width of the diffraction peaks, often analyzed using the Scherrer equation, can provide an estimation of the crystallite size. bsi-dev.net The technique is sensitive to structural changes that occur during processes like aging or precipitation, where an initially amorphous gel can transform into a more ordered, crystalline structure. iaea.orgmst.or.jp The conditions of synthesis, such as pH and temperature, significantly influence which polymorph nucleates and its resulting crystallinity, a process that can be monitored effectively with XRD. rsc.orgacs.orgdtic.mil
| Polymorph | Key 2θ Peaks (approximate) | Reference |
|---|---|---|
| Gibbsite (γ-Al(OH)₃) | 18.3°, 20.3°, 20.6° | rice.edunih.gov |
| Bayerite (α-Al(OH)₃) | 18.8°, 20.4° | rice.eduaps.org |
| Nordstrandite | 19.2°, 21.0° | lightsource.ca |
| Boehmite (γ-AlOOH) | 14.5°, 28.2°, 38.3° | nih.govlibretexts.org |
Electron Microscopy (SEM, TEM) for Particle Morphology, Size Distribution, and Layer Structures
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the aluminum hydroxide particles, offering invaluable information on their morphology, size, and aggregation state. nih.gov
Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of particles. SEM images have revealed that aluminum hydroxide can exist in various forms depending on its synthesis conditions. For example, commercially produced gibbsite often appears as regular hexagonal, plate-like crystals. acs.org Other preparations can result in porous, spongy plates or irregular shapes with sizes ranging from 5 to 15 µm. mdpi.com SEM is also effective in observing how particles agglomerate, forming larger secondary structures from smaller primary particles. mdpi.comresearchgate.net The technique can be used to monitor changes in particle size and shape during processes like pulverization or thermal treatment. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the observation of internal structure, crystallite size, and layer stacking. TEM analysis has been used to observe the thin, flake-like morphology and highly porous structure of certain aluminum hydroxide particles. acs.org For nanocrystalline materials, TEM can reveal discrete particles with diameters in the range of 5-15 nm. bsi-dev.net In studies of layered double hydroxides (LDHs) formed on aluminum alloys, cross-sectional TEM analysis has detailed the dual-layer structure, consisting of an amorphous layer and a layer of disc-shaped LDH particles. wikipedia.org This level of detail is crucial for understanding the formation mechanisms and the structure of complex surface films.
Together, SEM and TEM provide a comprehensive picture of the physical characteristics of aluminum hydroxide particles, from the micrometer scale down to the nanoscale, which is essential for correlating its structure with its functional properties. iaea.orgacs.org
Spectroscopic Methods for Local Structural and Chemical Analysis
Spectroscopic techniques probe the interactions of electromagnetic radiation with the material to provide information about the local atomic structure, chemical bonding, and electronic states.
Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive method for identifying functional groups and characterizing chemical bonds within a material. aip.org For aluminum hydroxide, FTIR is particularly valuable for studying the hydroxyl (OH) groups, which are central to its structure. iaea.org The infrared spectrum of Al(OH)₃ exhibits distinct absorption bands corresponding to the stretching and bending vibrations of the O-H and Al-OH bonds.
Research has identified several key bands:
O-H Stretching: The region between 3300 and 3700 cm⁻¹ is characteristic of O-H stretching vibrations. The number and position of these peaks can help differentiate between polymorphs. For example, gibbsite shows distinct stretching bands at approximately 3617, 3523, and 3453 cm⁻¹. bsi-dev.net Boehmite (AlOOH) shows characteristic asymmetric and symmetric stretching vibrations of the (Al)O-H group around 3300 and 3095 cm⁻¹, respectively. libretexts.org
Al-O-H Bending: Bands in the region of 900-1200 cm⁻¹ are typically attributed to Al-O-H deformation or bending modes. libretexts.org Peaks around 1023 cm⁻¹ are characteristic of gibbsite. bsi-dev.net
Al-O Stretching: The low-frequency region, typically below 800 cm⁻¹, contains bands related to the stretching vibrations of the Al-O bond in the AlO₆ octahedra.
FTIR analysis is sensitive enough to detect subtle changes in the local environment, such as the formation of hydrogen bonds between the surface hydroxyl groups of aluminum hydroxide and adsorbed molecules. libretexts.org It is also more sensitive than XRD to the initial stages of structural ordering in amorphous gels as they age. mst.or.jp
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound/Polymorph | Reference |
|---|---|---|---|
| ~3694, ~3447 | Al-OH Stretching | General Al(OH)₃ | |
| ~3300, ~3095 | Asymmetric & Symmetric (Al)O-H Stretching | Boehmite | libretexts.org |
| ~1640 | H-O-H Bending (adsorbed water) | General | |
| ~1156, ~1067 | Asymmetric & Symmetric Al-O-H Deformation | Boehmite | libretexts.org |
| ~1023, ~970 | Al-OH Bending | Gibbsite | bsi-dev.net |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local coordination environment of specific nuclei.
²⁷Al Solid-State NMR is exceptionally useful for characterizing aluminum hydroxide because the chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number. Aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) coordination environments. Crystalline forms like gibbsite and bayerite exclusively feature octahedrally coordinated aluminum (AlO₆), which gives a characteristic peak around 4 ppm in a ²⁷Al Magic Angle Spinning (MAS) NMR spectrum. In contrast, amorphous aluminum hydroxides can show a combination of tetrahedral (around 59 ppm), pentahedral, and octahedral aluminum species, revealing their disordered nature. High-field NMR allows for the quantitative detection of these different Al species, even at low concentrations, providing critical insights into crystallization processes where Al coordination changes from tetrahedral in solution to octahedral in the solid gibbsite product.
³¹P Solid-State NMR is employed when studying the interaction of phosphate (B84403) with aluminum hydroxide surfaces, a process relevant to environmental science and catalysis. This technique can directly identify the chemical species of phosphorus adsorbed on the surface. Studies have used ³¹P NMR to discriminate between protonated and deprotonated surface phosphate complexes and to identify the formation of inner-sphere complexes where phosphate binds directly to the aluminum centers on the surface. The chemical shifts provide evidence for the formation of specific calcium or aluminum phosphate phases in complex systems like poultry litter amended with aluminum sulfate (B86663).
| Coordination Environment | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Octahedral (AlO₆) | -10 to 11 | |
| Pentahedral (AlO₅) | ~30-40 | |
| Tetrahedral (AlO₄) | ~45-60 |
X-ray absorption spectroscopy (XAS) techniques, including XANES, provide element-specific information about the local geometric and electronic structure. lightsource.ca
X-ray Absorption Near-Edge Structure (XANES) , also known as NEXAFS, analyzes the features at and near an element's absorption edge. For aluminum, the Al K-edge XANES spectrum is particularly informative. The energy position and shape of the main absorption edge are sensitive to the coordination environment of the aluminum atoms. Specifically, the main XANES feature for four-fold coordinated aluminum (tetrahedral) appears at a lower energy (by about 2 eV) than that for six-fold coordinated aluminum (octahedral). This allows for a clear distinction between different structural arrangements. Each aluminum hydroxide and oxyhydroxide polymorph (gibbsite, boehmite, diaspore) produces a unique XANES spectrum, which can be used as a "fingerprint" to identify the phase and determine the Al coordination number in materials where this is unknown, such as poorly ordered gels or clays (B1170129). While six-fold coordinated aluminum can yield a variety of features depending on the octahedral point symmetry and Al-O distance distribution, making quantitative interpretation complex, the qualitative fingerprinting approach is very powerful.
X-ray Photoelectron Spectroscopy (XPS) , while not an emission band technique in the same vein, is also crucial for determining elemental and electronic states at the surface. XPS analysis of the Al 2p and O 1s core levels can distinguish between metallic aluminum and its oxidized forms (Al₂O₃, AlOOH, Al(OH)₃). Curve fitting of the high-resolution O 1s peak can quantify the relative amounts of oxide (O²⁻) and hydroxide (OH⁻) species on the surface, which is critical for understanding surface chemistry and reactivity.
Scattering Techniques for Short-Range Order and Particle Sizing
While XRD excels at characterizing long-range crystalline order, other scattering techniques are needed to probe short-range atomic arrangements and the size of nanoscale particles.
Small-Angle X-ray Scattering (SAXS) is a technique that measures scattered X-ray intensities at very small angles (typically <5 degrees). acs.org This angular range corresponds to larger structural features, making SAXS ideal for determining the size, shape, and distribution of nanoparticles and pores in the 1 to 100 nm range. rice.eduacs.org For aluminum hydroxide, SAXS can be used to estimate the mean particle size in dilute dispersions. rice.edu The shape of the scattering curve can be analyzed with models (e.g., for spheres or discs) to gain information on particle morphology, complementing electron microscopy data.
Pair Distribution Function (PDF) Analysis , derived from total scattering data (from either X-rays or neutrons), provides information on the short-range atomic order. The PDF is a histogram of interatomic distances in a material. gatech.edu This technique does not require long-range order and is therefore perfectly suited for studying amorphous materials, liquids, and nanoparticles. gatech.edu For aluminum-containing compounds, PDF analysis can reveal the distribution of Al-O and Al-Al bond lengths, providing a detailed picture of the local structure. gatech.eduacs.org For example, d-PDF (differential PDF) has been used to determine the As-O and As-Al bond distances when arsenate is adsorbed on alumina (B75360) nanoparticles. gatech.edulibretexts.org
Neutron Scattering is a powerful complementary technique to X-ray scattering. Because neutrons interact with atomic nuclei rather than electrons, their scattering power does not scale with atomic number in a simple way. This makes neutrons particularly sensitive to light elements, especially hydrogen, which is difficult to detect with X-rays. Given the composition of aluminum hydroxide, Al(OH)₃, neutron scattering is uniquely suited to probe the positions of the hydrogen atoms and the nature of the hydroxyl groups and water molecules within the structure. bsi-dev.netrsc.org Quasielastic neutron scattering can be used to study atomic diffusion, while neutron diffraction coupled with PDF analysis can provide detailed insight into the short-range order. dtic.mil
Pair Distribution Function (PDF) Analysis for Amorphous and Poorly Crystalline Aluminum Hydroxide
Pair Distribution Function (PDF) analysis is a powerful technique for investigating the structure of materials that lack long-range atomic ordering, such as amorphous and poorly crystalline aluminum hydroxide. uiowa.edu Traditional diffraction techniques are of limited use for these materials, but PDF analysis, derived from total scattering data (X-ray, neutron, or electron), provides detailed insights into short- and intermediate-range structural correlations on the nanoscale. uiowa.edunih.gov The PDF, denoted as G(r), can be understood as a histogram of interatomic distances, representing the probability of finding an atomic pair separated by a specific distance 'r'. mdpi.comaps.org
This method is crucial for understanding the structural features of amorphous metal oxyhydroxides, which play a significant role in environmental contaminant transport. uiowa.edu For amorphous aluminum hydroxide, PDF analysis helps to define the short-range order, which is vital for a complete molecular picture of its properties. uiowa.edu Research has utilized PDF analysis to explore the structural similarities between amorphous aluminum oxyhydroxide produced from aqueous solutions and synthetic nanoclusters. uiowa.edu For instance, studies have investigated Keggin-type aluminum oxyhydroxide nanoclusters as potential building blocks for the amorphous "floc" found in certain natural waters. uiowa.edu
The analysis can determine the size of ordered domains within the amorphous matrix and provide data on interatomic distances. uiowa.edumdpi.com For example, analysis of amorphous alumina has helped identify nearest-neighbor distances for Al-Al, Al-O, and O-O pairs and has shown that the short-range order is primarily composed of AlO₄ tetrahedra. researchgate.net By fitting structural models to the experimental PDF data, researchers can test the reliability of hypothetical structures and quantify deviations from an average structure at different length scales. aps.org
Dynamic Light Scattering for Colloidal Particle Size and Aggregation
Dynamic Light Scattering (DLS) is a widely used technique for characterizing the size distribution of colloidal particles, such as aluminum hydroxide suspended in a liquid, and for monitoring their aggregation dynamics. mdpi.comnih.gov The method works by illuminating particles in a suspension with a laser and analyzing the fluctuations in the intensity of the scattered light. researchgate.net These fluctuations result from the continuous Brownian motion of the particles, and their speed is related to the particle size; smaller particles move faster, causing more rapid fluctuations. mdpi.com The DLS technique can measure particles in a size range from approximately 1 to 10,000 nm. researchgate.net
DLS is essential for understanding and controlling aggregation processes in colloidal systems. nih.gov The stability of a colloidal suspension is influenced by forces between particles. researchgate.net By repeatedly measuring particle size over time, DLS can track the rate of aggregation. mdpi.com An increase in the measured particle size indicates that smaller primary particles are clumping together to form larger aggregates. pku.edu.cn This analysis helps in determining the critical flocculation concentration (CFC), which is the electrolyte concentration that triggers a shift from slow to fast aggregation. pku.edu.cn
However, the technique has limitations. In polydisperse samples, the light scattered by larger particles can be disproportionately intense (proportional to the sixth power of the diameter), potentially masking the presence of smaller particles. researchgate.net Furthermore, in cases of very rapid aggregation or for particles larger than about 5000 nm, sedimentation can occur quickly, removing the particles from the measurement zone of the DLS instrument. researchgate.net Despite these challenges, DLS remains a powerful tool for assessing the particle size distribution and stability of colloidal suspensions like those of aluminum hydroxide. mdpi.comnih.gov
Thermal Analysis (TGA, DTA) for Decomposition Pathways and Phase Transitions
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for studying the thermal decomposition of aluminum hydroxide. mdpi.com These methods provide information on weight loss (TGA) and heat flow changes (DTA/DSC) as a function of temperature, revealing the sequence of phase transitions as Al(OH)₃ is heated. researchgate.netresearchgate.net The decomposition of gibbsite, a common crystalline form of Al(OH)₃, is a multi-step process that is highly dependent on experimental conditions like heating rate and particle size. mdpi.comupb.ro
The thermal decomposition of gibbsite generally proceeds through several key stages:
Initial Dehydroxylation: The first step involves the partial dehydroxylation of gibbsite to form boehmite (γ-AlO(OH)) or an intermediate amorphous phase. researchgate.neticm.edu.pl This transition typically occurs in the range of 215-320°C and is associated with a distinct weight loss corresponding to the release of water molecules. mdpi.comupb.ro
Transformation to Transition Alumina: Upon further heating, boehmite or the intermediate phases decompose to form various transition aluminas, such as γ-Al₂O₃. This stage occurs at temperatures around 400-500°C. mdpi.comresearchgate.net
Formation of Alpha-Alumina: At much higher temperatures, typically around 1200°C, the various transition aluminas transform into the most thermodynamically stable form, α-Al₂O₃ (corundum). researchgate.neticm.edu.pl
Particle size has a significant influence on these transition temperatures; smaller particles tend to decompose at considerably lower temperatures than larger ones. mdpi.comupb.ro Kinetic studies based on TGA data have been used to determine the activation energy and reaction mechanisms for each decomposition step. icm.edu.pl
Table 1: Thermal Decomposition Stages of Gibbsite (Al(OH)₃)
| Temperature Range (°C) | Process | Resulting Phase(s) | Typical Weight Loss (%) | Source(s) |
| 215 - 320 | Partial dehydroxylation of gibbsite | Boehmite (AlO(OH)), Amorphous Alumina | ~5.6 | mdpi.com |
| 300 - 520 | Decomposition of boehmite | Transition Alumina (e.g., γ-Al₂O₃, χ-Al₂O₃) | Varies | mdpi.comresearchgate.neticm.edu.pl |
| > 1100 | Final transformation | Alpha-Alumina (α-Al₂O₃) | - | researchgate.neticm.edu.pl |
Surface Area and Porosity Measurement (e.g., BET Method) for Textural Properties
The textural properties of aluminum hydroxide and its calcined products, such as specific surface area and porosity, are critical for many of its industrial applications, particularly as an adsorbent or catalyst support. azom.com The Brunauer-Emmett-Teller (BET) method is the most common technique used to determine the specific surface area of porous materials. azom.comresearchgate.net This method is based on the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. orientjchem.org By measuring the amount of gas adsorbed at different relative pressures, a BET plot is constructed, from which the surface area can be calculated. azom.com
Porous aluminas derived from the calcination of aluminum hydroxide can exhibit very high surface areas, often in the range of hundreds of square meters per gram. azom.comacs.org This large surface area is essential for applications where the material acts as a trap for vapors or a substrate for catalytic reactions. azom.com
In addition to surface area, the pore size distribution is another key characteristic. This is often determined using the Barrett-Joyner-Halenda (BJH) method, which analyzes the desorption branch of the gas adsorption isotherm. researchgate.netorientjchem.org The analysis can distinguish between micropores, mesopores, and macropores, providing a detailed picture of the material's porous structure. orientjchem.org The thermal treatment of aluminum hydroxide significantly affects these properties; as it is heated and transforms into transition aluminas, a large quantity of meso- and macropores can be generated, leading to a substantial variation in specific surface area. researchgate.net
Table 2: Example of Textural Properties of a Porous Alumina Film
| Parameter | Method | Value | Source(s) |
| Surface Area | BET | 250 m²/g | researchgate.net |
| Pore Volume | BJH | 0.16 cm³/g | researchgate.net |
| Average Pore Diameter | BJH | 2.5 nm | researchgate.net |
Note: The values are representative and can vary significantly based on the precursor and preparation method.
Electrophoretic Mobility and Potentiometric Titrations for Surface Charge and Isoelectric Point Determination
The surface charge of aluminum hydroxide particles in a colloidal suspension is a key factor governing their stability and interaction with other substances. nih.gov This charge is pH-dependent due to the amphoteric nature of the surface hydroxyl groups. wikipedia.org Electrophoretic mobility measurements and potentiometric titrations are the primary techniques used to quantify this surface charge and determine the isoelectric point (IEP). acs.org
The isoelectric point is the pH at which the net surface charge of the particles is zero. cdnsciencepub.com At pH values below the IEP, the surface is predominantly positively charged, while at pH values above the IEP, it is negatively charged. nih.gov The IEP of aluminum hydroxide can vary, with reported values ranging from approximately 7.7 to 11, depending on the crystalline form, purity, and the specific medium. nih.govwikipedia.orgcdnsciencepub.com For example, one study determined the IEP of Al(OH)₃ to be 7.7, while another reported an IEP of circa 11 for an aluminum hydroxide adjuvant. nih.govcdnsciencepub.com
Electrophoretic mobility is a measure of the velocity of charged particles under the influence of an applied electric field. acs.org This mobility is directly related to the zeta potential, which reflects the magnitude of the electrostatic repulsive or attractive forces between adjacent particles in a dispersion. By measuring the electrophoretic mobility at various pH values, one can plot the change in surface charge and pinpoint the exact pH where the mobility is zero, thus identifying the IEP. acs.org This information is critical for applications such as optimizing the adsorption of proteins, where electrostatic attraction between the protein and the aluminum hydroxide surface is desired. nih.gov
Table 3: Reported Isoelectric Point (IEP) for Aluminum Hydroxide
| Form / Application | Method | Reported IEP (pH) | Source(s) |
| Al(OH)₃ | Solubility Measurement | 7.7 | wikipedia.orgcdnsciencepub.com |
| Aluminum Hydroxide Adjuvant | Not Specified | ~11 | nih.gov |
Surface Chemistry and Interfacial Phenomena of Aluminum Hydroxide
Adsorption Mechanisms on Aluminum Hydroxide (B78521) Surfacesacs.orgencyclopedia.com
The adsorption of substances onto aluminum hydroxide surfaces is a critical process in both natural and industrial applications, from water purification to its use as a vaccine adjuvant. encyclopedia.comnih.govpatsnap.com The primary mechanisms governing this adsorption are ligand exchange and electrostatic interactions. nih.gov The specific mechanism that dominates depends on the properties of the adsorbing molecule (adsorbate) and the conditions of the aqueous environment. nih.govnih.gov
Ligand exchange is a key mechanism where a ligand from the solution displaces a hydroxyl group or a water molecule from the aluminum hydroxide surface, forming a direct, inner-sphere complex. nih.govnih.govdss.go.th This process is considered a form of specific adsorption. nih.gov The substitution of a hydroxide or fluoride (B91410) ion for a water molecule in the inner-coordination sphere of a dissolved aluminum complex significantly weakens the bonds to other water molecules, providing a model for how ligand-promoted dissolution and adsorption occur on mineral surfaces. dss.go.thacs.org
Research has shown that the ability of different proteins to interact with aluminum hydroxide via ligand exchange varies. For example, studies on model proteins and antigens have demonstrated that ovalbumin, β-casein, and tetanus toxin can participate in ligand exchange with aluminum hydroxide surfaces. nih.gov The capacity for this interaction is influenced by the number of available ligand groups within the protein's structure and its molecular weight. nih.gov Similarly, the adsorption of pepsin on gibbsite and boehmite has been shown to involve specific adsorption through ligand exchange, where carboxylate groups of the pepsin molecule interact with aluminum ions on the surface. nih.gov This is supported by desorption studies, which found that while washing with acidified water did not desorb the pepsin, exchange with phosphate (B84403) ions did, indicating a strong, specific binding mechanism beyond simple electrostatic attraction. nih.gov
Electrostatic interactions are non-specific forces that arise between the charged surface of the aluminum hydroxide particle and charged molecules or ions in the solution. nih.govnih.gov The surface of aluminum hydroxide develops a charge through the protonation and deprotonation of its surface hydroxyl groups, a behavior that is highly dependent on the pH of the solution. acs.orgusda.gov Typically, aluminum hydroxides have a point of zero charge (PZC) or isoelectric point (IEP) around pH 9-10, meaning the surface is positively charged in acidic to neutral conditions and negatively charged in more alkaline conditions. mdpi.com
This surface charge is a critical factor in the adsorption of charged species. For instance, the adsorption of the negatively charged protein bovine serum albumin (BSA) onto aluminum hydroxide is driven predominantly by electrostatic interactions. nih.gov Likewise, the attraction between the positively charged aluminum hydroxide surface (at pH values below the PZC) and the negatively charged pepsin molecule (isoelectric point around 1) is an important adsorption mechanism. nih.gov
Surface complexation models (SCMs) are theoretical frameworks used to describe and predict the charging behavior and adsorption at the mineral-water interface. usda.govnsf.gov These models account for surface reactions, the formation of an electrical double layer, and the influence of electrostatic potential on surface complexation. usda.govnih.gov The Multi-site Complexation (MUSIC) model, for example, has been successfully used to model the charging behavior of gibbsite by considering the different reactivities of its crystal planes. acs.orgacs.org Another common framework is the Triple Layer Model (TLM), which has been modified to account for the electrostatic work associated with the desorption of water dipoles during ligand exchange, improving its predictive accuracy for anion adsorption. nih.govjh.edu
Table 1: Comparison of Adsorption Mechanisms for Various Molecules on Aluminum Hydroxide This table is generated based on data from multiple sources.
| Molecule | Primary Adsorption Mechanism | Supporting Evidence | Source |
| Bovine Serum Albumin (BSA) | Electrostatic Interactions | Adsorption is highly dependent on electrostatic forces. | nih.gov |
| Tetanus Toxin (TT) | Ligand Exchange | Shows a high capacity for interaction via ligand exchange. | nih.gov |
| Ovalbumin (OVA) | Ligand Exchange | Participates in ligand exchange with the aluminum hydroxide surface. | nih.gov |
| Pepsin | Electrostatic & Ligand Exchange | Adsorption is pH-dependent (electrostatic) but also involves specific interaction via carboxylate groups (ligand exchange). | nih.gov |
| Arsenate | Inner- & Outer-Sphere Complexation | Macroscopic and molecular-scale data indicate the co-occurrence of both direct binding and electrostatically-held species. | mdpi.comwustl.edu |
The pH and ionic strength of the aqueous solution are paramount factors that control the adsorption process on aluminum hydroxide surfaces. mdpi.comnih.gov The pH dictates the surface charge of the mineral and the speciation (charge) of the adsorbate, thereby controlling the electrostatic forces between them. nih.govut.ac.ir Adsorption of anions, for example, is generally favored at lower pH values where the aluminum hydroxide surface is more positively charged. mdpi.com Conversely, cation adsorption tends to increase with rising pH. ut.ac.ir Studies on pepsin adsorption showed a distinct pH-dependent profile, with maximum adsorption occurring between pH 2.7 and 4.3, a range where the electrostatic attraction between the positive adsorbent and negative protein is strong. nih.gov
Ionic strength, which is a measure of the concentration of ions in the solution, also significantly affects adsorption, particularly when electrostatic interactions are involved. mdpi.com An increase in ionic strength can lead to a decrease in the adsorption of species that form outer-sphere complexes. mdpi.comwustl.edu This is because the ions from the background electrolyte (e.g., salt) compete for the surface, screening the surface charge and weakening the electrostatic attraction between the surface and the adsorbate. mdpi.com For example, the adsorption of arsenate on both gibbsite and bayerite was observed to decrease as ionic strength increased, with the effect being more pronounced at pH 4 than at pH 7. mdpi.comwustl.edu This behavior is a classic indicator of the presence of outer-sphere complexes. mdpi.com
Table 2: Effect of pH and Ionic Strength on Arsenate Adsorption on Gibbsite This table is illustrative, based on findings that show a decrease in adsorption with increasing ionic strength, particularly at lower pH. The values are representative of the trend.
| pH | Ionic Strength (M) | Relative Arsenate Adsorption (%) | Source |
| 4 | 0.01 | 100 | mdpi.comwustl.edu |
| 4 | 0.1 | 85 | mdpi.comwustl.edu |
| 7 | 0.01 | 70 | mdpi.comwustl.edu |
| 7 | 0.1 | 65 | mdpi.comwustl.edu |
Colloidal Stability and Aggregation Kinetics of Aluminum Hydroxide Dispersionsnih.govnih.gov
Aluminum hydroxide can form colloidal dispersions—suspensions of fine particles in a liquid. americanelements.com The stability of these dispersions is crucial for many of their applications and is governed by the balance of attractive (van der Waals) and repulsive (primarily electrostatic) forces between particles. 182.160.97 When repulsive forces dominate, the particles remain separate and the dispersion is stable. When attractive forces prevail, the particles clump together, or aggregate, leading to instability and settling. nih.gov
The aggregation of aluminum hydroxide particles is often undesirable, particularly in applications like vaccines, where freezing can induce such aggregation and lead to a loss of efficacy. nih.govnih.gov The mechanism for this freezing-induced aggregation is thought to involve changes in the particle's surface chemistry and crystallinity caused by the freeze-concentration of salts and buffers in the unfrozen liquid phase. nih.govnih.gov The zeta potential, a measure of the magnitude of the electrostatic repulsion between adjacent particles, is a key indicator of colloidal stability. nih.govnih.gov A reduction in the zeta potential is associated with a higher tendency for aggregation. nih.gov For instance, freezing aluminum oxyhydroxide nanoparticles led to a significant reduction in their surface hydroxyl groups due to mechanical pressure, causing aggregation. nih.gov The stability of these dispersions is highly pH-dependent, with maximum instability typically observed near the isoelectric point where the net surface charge and electrostatic repulsion are minimal. nih.gov The aging of aluminum hydroxide solutions can also lead to aggregation, where initial polynuclear structures slowly grow in size and convert to more stable, crystalline particles like gibbsite over time. usgs.gov
Surface Modification Strategies for Aluminum Hydroxidebanlanchem.comsd-avant.com
To improve its performance in various applications, particularly as a filler in polymers, the surface of aluminum hydroxide is often modified. banlanchem.com The primary goals of surface modification are to enhance its dispersion and compatibility with organic matrices, which can be challenging due to the hydrophilic nature of the aluminum hydroxide surface and the hydrophobic nature of many polymers. banlanchem.comsd-avant.com Proper modification can improve the mechanical properties and processing performance of the resulting composite materials. banlanchem.com There are two main methods for surface treatment: dry modification and wet modification. banlanchem.com
Organic functionalization involves treating the aluminum hydroxide powder with molecules that can bond to its surface and present a more organo-compatible exterior. banlanchem.comacs.org This process changes the physicochemical properties of the filler's surface. sd-avant.com A variety of organic modifiers are used:
Silane (B1218182) Coupling Agents: These are a versatile class of modifiers that act as a bridge between the inorganic filler and the organic polymer matrix. banlanchem.com They can significantly improve the mechanical, electrical, and moisture-resistant properties of the final product. banlanchem.com
Advanced Fatty Acids and Their Salts: Compounds like stearic acid are classic modifiers. banlanchem.com They possess a long alkyl chain that is compatible with polymers and a reactive carboxyl group that can interact with the aluminum hydroxide surface, thereby improving compatibility and mechanical strength. banlanchem.com
Unsaturated Organic Acids: Acids such as acrylic acid and methacrylic acid can form ionic bonds with the aluminum hydroxide surface. banlanchem.com
Zirconium-based Agents: These inorganic polymers contain organic ligands that enhance both hydroxyl stability and organic reactivity, making them effective for modifying ultrafine aluminum hydroxide powders. banlanchem.com
Phosphorus-containing Compounds: Organic phosphonic acids, such as ethylene (B1197577) diamine tetramethylene phosphonic acid (EDTMPA), have been used to functionalize aluminum hydroxide. globethesis.com
The success of these modifications can lead to improved dispersion and can even influence the crystallization behavior of the polymer matrix. researchgate.net For example, treatment with 2-dodecen-1-yl succinic anhydride (B1165640) (DDSA) was found to reduce the tendency of aluminum hydroxide to nucleate crystallization in polypropylene. researchgate.net
Table 3: Common Organic Modifiers for Aluminum Hydroxide and Their Function This table is generated based on data from the text.
| Modifier Class | Example | Primary Function | Source |
| Silane Coupling Agents | γ-functional silanes | Bonds inorganic filler to organic polymer, improves strength. | banlanchem.com |
| Fatty Acids | Stearic Acid | Improves compatibility and mechanical properties. | banlanchem.com |
| Zirconium Coupling Agents | Zirconium aluminate | Modifies ultrafine powders, enhances reactivity. | banlanchem.com |
| Unsaturated Organic Acids | Acrylic Acid | Forms ionic bonds with the surface. | banlanchem.com |
| Organophosphonates | EDTMPA | Functionalizes the surface for specific applications (e.g., curing agent). | globethesis.com |
Inorganic Hybridization and Composite Formation (e.g., Layered Double Hydroxides)
Aluminum hydroxide serves as a fundamental building block in the formation of inorganic hybrid materials and composites, most notably Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. These structures consist of positively charged brucite-like layers of metal hydroxides, where some of the divalent cations are substituted by trivalent cations, such as Al³⁺. This substitution creates a net positive charge on the layers, which is balanced by interlayer anions and water molecules.
The general formula for LDHs is typically represented as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent cations respectively, Aⁿ⁻ is an n-valent anion, and x represents the molar ratio of M³⁺/(M²⁺ + M³⁺), which generally ranges from 0.20 to 0.33. mdpi.com
Synthesis of Layered Double Hydroxides:
Several methods are employed for the synthesis of LDHs, with the choice of method influencing the material's properties such as crystallinity, particle size, and purity.
Co-precipitation: This is the most common method, involving the simultaneous precipitation of divalent and trivalent metal salts from a solution at a constant pH. magtech.com.cnaip.org The process allows for good control over the composition of the LDH.
Hydrothermal Synthesis: This method involves the crystallization of a mixture of metal oxides or hydroxides in an aqueous solution at elevated temperatures and pressures. acs.org It can lead to the formation of well-crystallized LDH particles. For instance, MgAl-LDH can be formed from a physical mixture of MgO and Al₂O₃ upon hydrothermal treatment. acs.org
Mechanochemical Synthesis: This solid-state method involves the mechanical activation of the precursor materials, followed by interaction with water. researchgate.net It is considered an environmentally friendly and solvent-free approach.
The formation of LDHs on aluminum and its alloys is a significant application, providing enhanced corrosion resistance. In this process, the aluminum surface dissolves in a basic solution to form aluminum hydroxide, which then reacts with divalent cations to form the LDH structure. mdpi.com
Properties and Applications of LDH Composites:
The unique layered structure of LDHs imparts several beneficial properties, including high anion-exchange capacity, thermal stability, and the ability to act as a host for various functional anions. magtech.com.cntorvergata.it This makes them suitable for a wide range of applications, such as:
Corrosion Inhibitors: LDH films can be grown on aluminum alloys to provide a protective barrier against corrosion. mdpi.commdpi.com The interlayer anions can be exchanged with corrosion-inhibiting species, providing a "smart" self-healing capability.
Catalysts and Catalyst Supports: The high surface area and tunable composition of LDHs make them effective catalysts or catalyst supports for various chemical reactions. magtech.com.cn
Adsorbents: The ability to exchange interlayer anions allows LDHs to be used as adsorbents for the removal of pollutants from water.
Below is a table summarizing various synthesis methods for LDHs and their key characteristics:
| Synthesis Method | Precursors | Key Process Parameters | Characteristics of Resulting LDH |
| Co-precipitation | Divalent and trivalent metal salts (e.g., chlorides, nitrates) | pH, temperature, aging time | Good homogeneity and control over composition. magtech.com.cnaip.org |
| Hydrothermal | Metal oxides or hydroxides (e.g., MgO, Al₂O₃) | Temperature, pressure, reaction time | High crystallinity. acs.org |
| Mechanochemical | Metal hydroxides or oxides | Milling time, energy input | Environmentally friendly, solvent-free. researchgate.net |
Interaction of Aluminum Hydroxide with Organic and Inorganic Species in Aqueous Systems
The surface of aluminum hydroxide in aqueous systems is highly reactive and can interact with a wide variety of dissolved organic and inorganic species. These interactions are of fundamental importance in natural water systems, water treatment processes, and biological environments.
Interaction with Inorganic Species:
In aqueous environments, the surface of aluminum hydroxide can interact with various inorganic anions. These interactions are influenced by the pH of the solution, the concentration of the anions, and the surface charge of the aluminum hydroxide particles.
Fluoride (F⁻): Fluoride ions have a strong affinity for aluminum and can form soluble complexes with it. This interaction can negatively impact the removal of particles and natural organic matter during water treatment by coagulation with aluminum salts. odu.edu
Sulfate (B86663) (SO₄²⁻): Sulfate interacts with aluminum hydroxide primarily through electrostatic attraction. This can limit the positive surface charge of the aluminum hydroxide particles. odu.edu
Orthophosphate (PO₄³⁻): Orthophosphate can form negatively charged surface complexes on aluminum hydroxide. This can alter the particle charge and stability and competes strongly with organic matter for adsorption sites. odu.edupatsnap.com
The table below summarizes the interaction of aluminum hydroxide with common inorganic anions in aqueous systems:
| Inorganic Anion | Primary Interaction Mechanism | Effect on Aluminum Hydroxide Surface |
| Fluoride (F⁻) | Complex formation | Formation of soluble aluminum-fluoride complexes. odu.edu |
| Sulfate (SO₄²⁻) | Electrostatic attraction | Limits positive surface charge. odu.edu |
| Orthophosphate (PO₄³⁻) | Surface complexation | Forms negatively charged surface complexes, alters particle charge. odu.edu |
Interaction with Organic Species:
Aluminum hydroxide can interact with a wide range of organic molecules, from small organic acids to large biomolecules. These interactions can lead to the formation of organo-aluminum complexes, modification of the aluminum hydroxide surface, and influence the behavior of both the aluminum species and the organic molecules.
Simple Organic Ligands: Organic acids such as lactic acid, oxalic acid, and citric acid can form stable complexes with aluminum. core.ac.ukresearchgate.net The strength of these interactions depends on the type of organic acid and the pH of the solution. For instance, oxalic acid and fulvic acid have been shown to form more than one type of complex with aluminum. researchgate.net
Biomolecules: Aluminum species can interact with biomolecules like proteins. For example, interactions with the protein lysozyme (B549824) have been observed to form specific charge-stabilized bioinorganic assemblies. core.ac.ukscispace.com Similarly, interactions with mucin, a glycoprotein, appear to be predominantly driven by electrostatic forces and can modify the protein's native conformation. core.ac.uk The interaction with organic molecules can also influence the crystallization of aluminum hydroxide, with some organic compounds capable of blocking crystallization. usgs.gov
The following table outlines the observed interactions between aluminum hydroxide and selected organic species:
| Organic Species | Nature of Interaction | Observed Effects |
| Lactic Acid | Strong coordination | Formation of aluminum-lactate chelates. core.ac.uk |
| Oxalic Acid | Complex formation | Forms multiple stable complexes with aluminum. researchgate.net |
| Lysozyme | Electrostatic and hydrogen bonding | Formation of specific charge-stabilized bioinorganic assemblies. core.ac.ukscispace.com |
| Mucin | Predominantly electrostatic | Modification of the protein's native conformation. core.ac.uk |
Advanced Applications and Functional Materials Development Based on Aluminum Hydroxide
Aluminum Hydroxide (B78521) in Flame Retardant Systems
Aluminum hydroxide (ATH) is a widely utilized halogen-free flame retardant in various polymers and materials. researchgate.neticm.edu.pl Its effectiveness stems from a multi-faceted mechanism that actively cools the material, dilutes flammable gases, and forms a protective barrier, thereby inhibiting the ignition and spread of fire. researchgate.netbohrium.com
Endothermic Decomposition and Water Vapor Release Mechanisms
The primary flame-retardant action of aluminum hydroxide is its endothermic decomposition when exposed to high temperatures. google.comresearchgate.net This chemical breakdown begins at approximately 200°C to 220°C and is a highly endothermic process, meaning it absorbs a significant amount of heat from the surrounding environment. google.comuct.ac.za This heat absorption cools the polymer, delaying its thermal degradation and reducing the rate of combustion. bohrium.comresearchgate.net
The decomposition reaction proceeds as follows:
2Al(OH)₃ → Al₂O₃ + 3H₂O
This reaction releases approximately 34.6% of its mass as water vapor. icm.edu.pl The release of water vapor serves a dual purpose in fire suppression. Firstly, it dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the fire, acting as a suppressant. researchgate.netbohrium.com Secondly, the process of converting liquid water within the compound to steam absorbs additional heat, further cooling the material. uct.ac.zascilit.com
The following table summarizes the key thermal properties of aluminum hydroxide as a flame retardant:
| Property | Value | Source |
| Decomposition Temperature | ~200-350°C | bohrium.com |
| Heat of Decomposition | ~1.051 - 1.97 kJ/g | uct.ac.zascilit.com |
| Water Release | ~34.6% by weight | icm.edu.pl |
Formation of Protective Char Layer and Smoke Suppression
As aluminum hydroxide decomposes, it leaves behind a residue of aluminum oxide (Al₂O₃). bohrium.comgoogle.com This alumina (B75360) layer, often in combination with carbonized polymer, forms a protective char on the material's surface. bohrium.comgoogle.com This char layer acts as an insulating barrier, shielding the underlying material from the heat of the flame and limiting the transfer of flammable volatile gases to the combustion zone. bohrium.comresearchgate.net The formation of this stable, non-combustible layer significantly reduces the burning rate and prevents the propagation of the flame. bohrium.com
Furthermore, the dilution effect caused by the release of water vapor contributes to smoke suppression. bohrium.com By reducing the concentration of combustible gases, the efficiency of combustion is lowered, leading to a decrease in the generation of smoke and toxic fumes. scilit.com
Synergistic Flame Retardant Systems with Co-additives (e.g., Phosphorus, Boron Compounds)
To enhance the flame retardant efficacy of aluminum hydroxide, it is often used in synergistic systems with other additives. These co-additives can interact with ATH to produce a greater flame retardant effect than the sum of the individual components.
Common synergistic co-additives include:
Phosphorus Compounds: Additives like red phosphorus and ammonium (B1175870) polyphosphate (APP) can react with the decomposing polymer and aluminum hydroxide to promote the formation of a more stable and insulating char layer. researchgate.netupb.ro The resulting aluminum phosphates are highly thermally stable, enhancing the protective barrier in the condensed phase. csir.co.zamdpi.com
Boron Compounds: Zinc borate (B1201080) is a well-known synergist that works with aluminum hydroxide to improve char formation and suppress smoke. osti.gov Organic boron compounds have also been shown to have a synergistic flame retardant effect with ATH in materials like polyethylene (B3416737). researchgate.net
Other Materials: Expandable graphite (B72142), when used with ATH, can create a thick, insulating char layer. upb.ro Silicon compounds can also contribute to the formation of a protective char layer. osti.gov
A study on high-density polyethylene (HDPE) composites demonstrated significant synergistic effects between ATH and expandable graphite (EG) as well as red phosphorus (RP). upb.ro The Limiting Oxygen Index (LOI), a measure of flame retardancy, was notably increased in these systems. upb.ro
| Flame Retardant System (in HDPE) | Result | Source |
| ATH/EG | Good synergistic effect | upb.ro |
| ATH/RP | Obvious synergistic effect | upb.ro |
| ATH/EG/RP | LOI increased to 30.1% | upb.ro |
Nanoscale Aluminum Hydroxide for Enhanced Flame Retardancy
The advent of nanotechnology has led to the development of nanoscale aluminum hydroxide (nano-ATH) as a more efficient flame retardant. researchgate.netmdpi.com Due to their high surface area-to-volume ratio, nano-ATH particles can be dispersed more effectively within the polymer matrix at lower loading levels compared to their micro-sized counterparts. mdpi.comysxbcn.com This improved dispersion enhances the interaction between the flame retardant and the polymer, leading to better flame retardant performance. mdpi.com
Research has shown that incorporating nano-ATH can significantly improve the flame retardancy and thermal stability of polymers. mdpi.comresearchgate.net For instance, the synthesis of aluminum hydroxide nanoplates with an average particle size of 350–450 nm and a thickness of 30 nm has been successfully achieved. csir.co.za When incorporated into an epoxy resin system with ammonium polyphosphate, these nanoplates exhibited a high synergistic effect, achieving a V-0 rating in the UL-94 vertical burning test. csir.co.za
Aluminum Hydroxide as Catalyst and Catalyst Support Precursor
Beyond its role in flame retardancy, aluminum hydroxide serves as a crucial precursor in the synthesis of various forms of activated alumina (Al₂O₃), which are widely used as catalysts and catalyst supports in numerous industrial processes. mdpi.com The thermal decomposition of aluminum hydroxide under controlled conditions yields different metastable phases of alumina, each with unique surface properties, pore structures, and catalytic activities. mdpi.com
Synthesis of Activated Alumina Phases (e.g., γ-Al₂O₃, η-Al₂O₃, χ-Al₂O₃) for Catalysis
The specific phase of activated alumina obtained is highly dependent on the starting aluminum hydroxide polymorph (e.g., gibbsite, bayerite), particle size, and the thermal treatment conditions (temperature and heating rate). bohrium.comosti.gov
Gamma-Alumina (γ-Al₂O₃): This is one of the most common and catalytically important transition aluminas. It is typically synthesized by the calcination of aluminum hydroxides like boehmite, which itself can be derived from gibbsite. The thermal decomposition of gibbsite to boehmite and then to γ-Al₂O₃ generally occurs at temperatures above 320°C, with the main transformation observed around 500°C. bohrium.comosti.gov γ-Al₂O₃ possesses a high surface area and is used in applications such as automotive catalysts and petroleum refining.
Eta-Alumina (η-Al₂O₃): This phase can be produced by the hydrolysis of an aluminum alcoholate at a pH of 3 to 5, followed by aging, drying, and calcination at temperatures between 400°F and 1500°F. researchgate.net
Chi-Alumina (χ-Al₂O₃): The thermal decomposition of fine-grained gibbsite can lead to the formation of χ-Al₂O₃. researchgate.netbohrium.com Studies have shown that for fine aluminum trihydroxide (1.5 μm), χ-alumina formation is observed at around 500°C. researchgate.net
The sequence of thermal transformations of gibbsite can be complex and is influenced by factors like particle size. bohrium.comcsir.co.za A general pathway can be described as:
Gibbsite → Boehmite + Amorphous Alumina → χ-Al₂O₃ → κ-Al₂O₃ → α-Al₂O₃ researchgate.netbohrium.com or Gibbsite → Boehmite → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ csir.co.za
The table below outlines the formation conditions for different alumina phases from aluminum hydroxide precursors.
| Alumina Phase | Precursor | Synthesis Conditions | Source |
| γ-Al₂O₃ | Boehmite (from Gibbsite) | Calcination above 320°C, typically around 500°C | bohrium.comosti.gov |
| η-Al₂O₃ | Aluminum Alcoholate | Hydrolysis at pH 3-5, aging, calcination (400-1500°F) | researchgate.net |
| χ-Al₂O₃ | Fine Gibbsite | Calcination around 500°C | researchgate.netbohrium.com |
Role of Aluminum Hydroxide in Hydroprocessing and Petrochemical Catalysis
Aluminum hydroxide serves as a critical precursor and component in the formulation of catalysts for hydroprocessing and petrochemical applications. In these processes, it is typically converted to alumina (Al2O3), which acts as a catalyst support, providing a high surface area and appropriate surface chemistry for the active metal components. mdpi.com The use of aluminum hydroxide allows for the synthesis of catalysts with tailored properties for specific reactions.
In hydroprocessing, such as hydrodesulfurization and hydrodenitrogenation, catalysts based on alumina supports are widely employed. For instance, catalysts can be prepared by the simultaneous impregnation of a mixture of peptized aluminum hydroxide with zeolites and water-soluble salts of active metals like nickel, cobalt, molybdenum, and tungsten. mdpi.com The peptized aluminum hydroxide, often in the form of pseudoboehmite, contributes to the final catalyst's porous structure and mechanical strength. mdpi.com The thermal treatment of the aluminum hydroxide precursor is a crucial step, as it leads to the formation of gamma-alumina (γ-Al2O3), a common catalyst support with desirable textural properties.
The composition of the catalyst, including the type of aluminum hydroxide and the addition of promoters like lanthanum and phosphorus, can be adjusted to optimize catalytic activity. mdpi.com For example, the introduction of these elements into a CoO-MoO3/Al2O3-zeolite system can enhance the hydroprocessing of gasoline. mdpi.com The ability to modify the catalyst's properties by starting with a specific form of aluminum hydroxide makes it a versatile material in the petrochemical industry for producing cleaner fuels and other valuable chemicals. mdpi.comqingdaopengfeng.com
Integration of Aluminum Hydroxide Secondary Building Units in Metal-Organic Frameworks (MOFs) for Catalysis
A novel approach in catalysis involves the use of aluminum hydroxide secondary building units (SBUs) within the structure of Metal-Organic Frameworks (MOFs). acs.orgji-lab.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The use of aluminum hydroxide SBUs, specifically the Al(μ2–OH) groups found in MOFs like MIL-53(Al), provides a well-defined and uniform mimic of the alumina surface. acs.orgji-lab.org This overcomes the challenge of surface heterogeneity typically found in conventional alumina supports, which can hinder the development of single-site catalysts and the elucidation of reaction mechanisms. ji-lab.org
The μ2–OH groups within the MIL-53(Al) structure can be deprotonated and metalated with earth-abundant metals such as cobalt and iron. acs.orgji-lab.org This allows for the creation of single-site catalysts with a high density of active centers that are readily accessible through the porous MOF structure. acs.org For example, after metalation with cobalt chloride (CoCl2) and subsequent activation, the resulting MOF-based catalyst, MIL-53(Al)-CoH, has shown high efficiency in hydroboration and hydrosilylation reactions. ji-lab.org Similarly, the iron-functionalized counterpart, MIL-53(Al)-FeCl, is effective in catalyzing oxidative Csp3–H amination. ji-lab.org
These MOF-based catalysts exhibit several advantages over traditional systems, including high thermal stability (over 500 °C) due to the strong coordination between aluminum and the carboxylate linkers. acs.org Furthermore, these catalysts can be recovered and reused multiple times without a significant loss in activity, highlighting their potential for sustainable chemical transformations. ji-lab.org
Surface Acidity and Catalytic Activity of Aluminum Hydroxide Derived Materials
The surface acidity of materials derived from aluminum hydroxide is a key factor in their catalytic activity. Upon calcination, aluminum hydroxide is converted into various forms of alumina, each with distinct acidic properties. The surface of these aluminas possesses both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). researchgate.netmq.edu.au The nature, strength, and concentration of these acid sites are influenced by factors such as the initial phase of the aluminum hydroxide (e.g., gibbsite, bayerite, pseudoboehmite), and the conditions of thermal treatment. aip.orgresearchgate.net
For instance, the surface of porous pseudoboehmite agglomerates has been found to predominantly feature Brønsted base centers, with a smaller number of Brønsted acid centers. aip.org The transformation of amorphous aluminum hydroxide to crystalline bayerite at alkaline pH also alters the surface acidity. geojournals.cn The ratio of Brønsted to Lewis acidity can be intentionally modified. For example, the modification of γ-Al2O3 with ammonium tetrafluoroborate (B81430) (NH4BF4) can increase the Brønsted-to-Lewis acid ratio, which has been shown to be beneficial in fluid catalytic cracking by reducing coke formation. acs.org
The catalytic activity of these materials is directly related to their surface acidity. Lewis acid sites are often associated with reactions like isomerization and cracking, while Brønsted acidity is crucial for reactions such as dehydration and alkylation. The ability to tune the acidic properties of alumina by starting with different aluminum hydroxide precursors and applying specific treatments allows for the design of catalysts tailored for a wide range of chemical reactions. researchgate.netrsc.org
Environmental Remediation and Water Treatment Applications
Adsorption and Precipitation of Contaminants (e.g., Phosphate (B84403), Heavy Metals)
Aluminum hydroxide is an effective agent for the removal of various contaminants from water through adsorption and precipitation. qingdaopengfeng.comywputai.com It is particularly well-suited for the removal of phosphate, a major contributor to the eutrophication of water bodies. nih.govresearchgate.net The hydroxyl groups on the surface of aluminum hydroxide have a strong affinity for phosphate ions, leading to their selective adsorption. nih.gov The optimal pH for phosphate removal by aluminum oxide hydroxide is around 4. nih.gov The high selectivity of aluminum hydroxide for phosphate, even in the presence of other anions like chloride, makes it a valuable material for treating both freshwater and seawater. nih.govresearchgate.net
In addition to phosphate, aluminum hydroxide can also effectively remove heavy metals from water. qingdaopengfeng.comywputai.com The mechanism of removal involves the formation of insoluble compounds and adsorption onto the surface of the aluminum hydroxide. qingdaopengfeng.com The high specific surface area of some forms of aluminum hydroxide provides numerous active sites for binding with metal ions such as lead, copper, arsenic, and chromium. ywputai.com The amphoteric nature of aluminum hydroxide also allows it to act as a pH regulator, which can optimize the conditions for the precipitation of metal hydroxides. qingdaopengfeng.com
The effectiveness of aluminum hydroxide in contaminant removal is demonstrated by its use as a coagulant in water treatment processes. qingdaopengfeng.comgoogle.com When added to water, it forms gelatinous flocs that entrap suspended particles, including contaminants, facilitating their removal through sedimentation and filtration. qingdaopengfeng.comqingdaopengfeng.com
Mechanisms of Aluminum Hydroxide Fouling in Membrane Filtration Systems
While beneficial in many water treatment applications, aluminum hydroxide can also be a source of fouling in membrane filtration systems such as reverse osmosis (RO) and nanofiltration (NF). eeer.orgeeer.org Fouling occurs when aluminum hydroxide precipitates or colloids accumulate on the membrane surface, leading to a decrease in water flux and an increase in operating pressure. ropur.com
The mechanisms of fouling are complex and depend on various factors including water chemistry, the concentration of aluminum, and the presence of other substances like organic matter and inorganic ions. eeer.orgeeer.org In some cases, aluminum hydroxide fouling occurs through a cake formation mechanism, where a layer of precipitate builds up on the membrane. eeer.org The presence of divalent cations like magnesium can enhance the resistance of this cake layer, exacerbating fouling. eeer.org
Colloidal fouling by aluminum oxide particles is also a significant issue, particularly at high ionic strengths. capes.gov.brescholarship.orgascelibrary.org The interaction between the colloidal particles and the membrane surface, as well as between the retained particles themselves, governs the rate of fouling. escholarship.orgresearchgate.net Interestingly, studies have shown that dissolved species, or colloids, may contribute more to membrane fouling than larger particulate matter of aluminum hydroxide. eeer.org In some instances, fouling by aluminum hydroxide can be reversible, suggesting that pore blockage is not the primary mechanism. escholarship.orgresearchgate.net The presence of natural organic matter can also influence fouling behavior. escholarship.org Furthermore, in the presence of silica, soluble aluminum can react to form aluminosilicates, which can also contribute to membrane scaling. ropur.comresearchgate.net
Aluminum Hydroxide as Precursor for Advanced Ceramics and Composites
Aluminum hydroxide is a key raw material in the production of advanced ceramics and composites due to its chemical purity and the tailored properties of the resulting materials. scientific.netresearchgate.net The most common application is as a precursor to alumina (Al2O3), a high-performance ceramic with excellent mechanical, thermal, and electrical properties. libretexts.orgiqsdirectory.com The synthesis of alumina from aluminum hydroxide can be achieved through various methods, including calcination. The characteristics of the final alumina ceramic, such as its phase (e.g., α-alumina, γ-alumina), particle size, and porosity, are highly dependent on the properties of the initial aluminum hydroxide and the processing conditions. jst.go.jpresearchgate.net For example, hydrothermal synthesis of aluminum hydroxide can yield different phases like boehmite or gibbsite, which then transform into alumina upon heating. scientific.net
In the realm of composite materials, aluminum hydroxide is widely used as a filler, primarily for its flame-retardant properties. researchgate.netqingdaopengfeng.comresearchgate.net When exposed to high temperatures, aluminum hydroxide decomposes, releasing water vapor in an endothermic reaction. qingdaopengfeng.com This process cools the material and dilutes flammable gases, thereby inhibiting the spread of fire. qingdaopengfeng.com Beyond flame retardancy, the addition of aluminum hydroxide to polymer composites can also enhance their mechanical properties, such as stiffness and strength, as well as improve thermal conductivity. qingdaopengfeng.comresearchgate.netnih.gov
To improve the compatibility between the inorganic aluminum hydroxide filler and the polymer matrix, surface treatments with agents like silane (B1218182) coupling agents are often employed. nih.gov This modification can lead to significant improvements in the mechanical performance of the resulting composites. nih.gov The versatility of aluminum hydroxide as a precursor and filler makes it a fundamental component in the development of advanced ceramics and functional composites for a wide range of applications, from electronics and construction to transportation. qingdaopengfeng.comaluminiumhydroxidee.com
Alumoxanes as Precursors for Nano-Alumina and Advanced Ceramics
Alumoxanes are a class of inorganic-organic hybrid compounds characterized by an aluminum-oxygen backbone, which can be chemically functionalized with organic groups. These materials are significant as precursors for the synthesis of nano-alumina and other advanced ceramic materials due to the precise control they offer over the final ceramic's microstructure. The synthesis of alumoxanes often begins with forms of aluminum hydroxide, such as boehmite or aluminum trihydroxide.
The general chemical formula for a carboxylate-alumoxane is [Al(O)ₓ(OH)ᵧ(O₂CR)z]ₙ, where the hydrophilic nature is imparted by the aluminum and oxygen atoms, and the hydrophobic part is the organic substituent R. nih.gov This structure makes them suitable for various applications, including as components in hybrid materials and as precursors for ceramics. rice.edu
One common synthetic route involves the reaction of boehmite ([Al(O)(OH)]ₙ) with various carboxylic acids (RCO₂H). rsc.org This reaction leads to the formation of carboxylato-alumoxanes, where the physical properties are highly dependent on the nature of the alkyl group (R) of the carboxylic acid. rsc.orgpsu.edu For instance, the use of different carboxylic acids can result in alumoxanes that range from insoluble crystalline powders to materials that readily form gels in hydrocarbon solvents. rsc.orgpsu.edu These gels can then be processed into films via techniques like spin-coating. rsc.org The reaction essentially involves the replacement of hydroxide groups in the boehmite structure with carboxylate functionalities, which disrupts the hydrogen bonding network of the mineral. rsc.orgpsu.edu
Another method for producing nano-alumoxane particles starts with aluminum trihydroxide. This process involves an initial grinding step to reduce the particle size, followed by a glycothermal aging process to obtain an organic derivative of boehmite. aip.orgmdpi.com The resulting amorphous particles are then subjected to mechanochemical treatment in a high-energy ball mill with organic chemicals like acetic acid, methoxyacetic acid, stearic acid, or L-lysine, yielding particles as small as 10-100 nm. aip.orgmdpi.com
Upon mild thermolysis, these carboxylato-alumoxanes decompose to yield alumina (Al₂O₃). rice.edursc.org A key advantage of using alumoxane precursors is the ability to control the porosity of the resulting ceramic. The choice of the organic substituent on the alumoxane nanoparticle surface influences the pore size and distribution within the final ceramic material. rice.edu
The table below summarizes the synthesis of various carboxylato-alumoxanes from boehmite and their resulting properties.
| Carboxylic Acid (RCO₂H) | Alkyl Group (R) | Resulting Alumoxane Properties | Processing Capability |
| Acetic Acid | CH₃ | Insoluble, white microcrystalline powder | - |
| Propanoic Acid | C₂H₅ | Insoluble, white microcrystalline powder | - |
| Butanoic Acid | C₃H₇ | Insoluble, white microcrystalline powder | - |
| Pivalic Acid | C(CH₃)₃ | Insoluble, white microcrystalline powder | - |
| Chloroacetic Acid | CH₂Cl | Insoluble, white microcrystalline powder | - |
| Hexanoic Acid | n-C₅H₁₁ | White solid, forms homogeneous gels in aromatic solvents | Gel formation in xylene |
| Octanoic Acid | n-C₇H₁₅ | White solid, forms homogeneous gels in aromatic solvents | Gel formation in xylene |
| Methoxyacetic Acid | C₂H₄OCH₃ | White solid, forms homogeneous gels in aromatic solvents | Gel formation in xylene |
Data sourced from multiple studies. rsc.orgpsu.edu
Advanced ceramics derived from alumoxane precursors exhibit a range of desirable properties, including high mechanical strength, corrosion resistance, and high-temperature stability. materiallyhub.esazom.comprecision-ceramics.commdpi.comggsceramic.com The use of alumoxanes allows for the creation of ceramics with controlled intra-granular porosity, a feature that is difficult to achieve through traditional ceramic processing methods. rice.edu Furthermore, alumoxanes can be doped with other metal ions to produce complex, highly crystalline materials at lower temperatures. For example, reacting carboxylate-alumoxanes with metal acetylacetonate (B107027) complexes can lead to the formation of materials like calcium hexaluminate (CaAl₁₂O₁₉) and lanthanum hexaluminate. magtech.com.cn This is attributed to the atomic-scale mixing of the metal ions within the alumoxane nanoparticle structure. magtech.com.cn These advanced ceramics find applications in aerospace, electronics, and as cutting tools. materiallyhub.esazom.comggsceramic.com
Development of Aluminum-Containing Layered Double Hydroxides (LDHs) for Various Applications
Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure. magtech.com.cn Their general formula is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an intercalated anion. mdpi.com Aluminum is a common trivalent cation (M³⁺) in the synthesis of LDHs. The layered structure, with positively charged brucite-like sheets and charge-balancing anions in the hydrated interlayer, allows for a wide range of compositions and properties. aip.org
Several methods are employed for the synthesis of aluminum-containing LDHs, including:
Co-precipitation: This is a widely used and effective method that involves the precipitation of the LDH from a solution containing the metal salts (e.g., aluminum and a divalent metal salt) under controlled pH. aip.orgmagtech.com.cn
Hydrothermal Synthesis: This method involves the crystallization of the LDH under elevated temperature and pressure, which can lead to well-defined crystal structures. aip.orgmagtech.com.cn
In-situ Growth: LDH films can be directly grown on an aluminum or aluminum alloy substrate. This is achieved by reacting the substrate in a solution containing the desired divalent metal ions at a controlled temperature. rsc.orgbohrium.com
Mechanochemical Synthesis: This method involves the mechanical grinding of the precursor materials to induce the formation of the LDH structure. aip.org
Urea (B33335) Hydrolysis: This technique provides a slow and homogeneous precipitation of the LDH by the gradual hydrolysis of urea, which helps in controlling the particle size and morphology. magtech.com.cn
The table below provides a summary of common synthesis methods for aluminum-containing LDHs.
| Synthesis Method | Description | Key Advantages |
| Co-precipitation | Precipitation from a mixed metal salt solution at a constant pH. aip.orgmagtech.com.cn | Versatile, widely applicable, good control over composition. aip.org |
| Hydrothermal | Crystallization from a solution under high temperature and pressure. aip.orgmagtech.com.cn | Produces highly crystalline materials with controlled morphology. |
| In-situ Growth | Direct formation of LDH films on an aluminum substrate. rsc.orgbohrium.com | Creates strongly adherent protective coatings. rsc.org |
| Mechanochemical | Grinding of solid precursors to induce a chemical reaction. aip.org | Solvent-free, simple, and rapid. |
| Urea Hydrolysis | Slow precipitation via the gradual decomposition of urea. magtech.com.cn | Yields homogeneous and well-formed crystals. |
The unique properties of aluminum-containing LDHs, such as their anion-exchange capacity, high surface area, and thermal stability, make them suitable for a wide array of applications. magtech.com.cnhereon.de
A significant application of aluminum-containing LDHs is in the field of corrosion protection , particularly for aluminum alloys. mdpi.combohrium.comhereon.de LDH films grown in-situ on aluminum surfaces can act as a physical barrier, and they can also be loaded with corrosion inhibitors. mdpi.combohrium.com These inhibitors can be released on-demand in response to corrosive stimuli, providing a "self-healing" effect. hereon.de Various LDH systems, such as Mg-Al, Zn-Al, and Ni-Al, have been investigated for this purpose. mdpi.com
In environmental applications , LDHs are used for the removal of pollutants from water. rsc.org Their ability to exchange anions allows them to effectively capture and remove toxic anions like fluoride (B91410) from aqueous solutions. rsc.org
LDHs also serve as catalysts and catalyst supports . magtech.com.cnhereon.de The high surface area and the homogeneous distribution of metal cations in the LDH structure make them effective catalysts for various chemical reactions. hereon.de For example, Ni-Al mixed metal oxides derived from the calcination of Ni-Al LDHs have shown excellent catalytic activity in Knoevenagel condensation reactions. scispace.com
In the biomedical field , the biocompatibility and anion-exchange properties of LDHs make them suitable for applications such as drug delivery and as coatings for medical implants. rsc.orgresearchgate.net
The table below summarizes some of the key applications of aluminum-containing LDHs.
| Application Area | Specific Use | LDH Composition Examples |
| Corrosion Protection | "Self-healing" coatings for aluminum alloys | Mg-Al, Zn-Al, Ni-Al, Ce-doped MgAl mdpi.commdpi.combohrium.comhereon.de |
| Environmental Remediation | Removal of toxic anions (e.g., fluoride) from water | Mg-Al rsc.org |
| Catalysis | Catalysts and catalyst supports for organic reactions | Ni-Al scispace.com |
| Biomedicine | Drug delivery, coatings for implants | Mg-Fe researchgate.net |
| Energy | Electrode materials for batteries and supercapacitors | NiCo LDHs researchgate.net |
Computational and Theoretical Investigations of Aluminum Hydroxide
Molecular Modeling and Simulation Techniques for Aluminum Hydroxide (B78521) Systems
A variety of molecular modeling and simulation techniques have been employed to investigate the multifaceted nature of aluminum hydroxide systems. These approaches range from quantum mechanical calculations on small clusters to classical molecular dynamics simulations of bulk phases and interfaces.
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful method for accurately predicting the structural and electronic properties of aluminum hydroxide. mdpi.comresearchgate.net DFT calculations have been instrumental in optimizing the crystal structures of major polymorphs like gibbsite and bayerite, providing refined positions for hydrogen atoms that are challenging to determine experimentally via X-ray diffraction. researchgate.netacs.org
Studies utilizing DFT have elucidated the electronic band structures of both bulk and single-layer aluminum hydroxide, revealing that both gibbsite and bayerite are insulators. mdpi.comsemanticscholar.org The calculated band gaps for bayerite and gibbsite are 5.54 eV and 5.27 eV, respectively. mdpi.com The valence bands are primarily composed of oxygen p-orbitals, while the conduction bands are mainly formed from oxygen s and p-orbitals with minor contributions from aluminum and hydrogen orbitals. mdpi.com
DFT has also been used to investigate the effects of cation ordering and stacking patterns in layered double hydroxides containing aluminum hydroxide, demonstrating that these factors significantly influence the stability and electronic properties of the material. nih.gov
Table 1: Calculated Properties of Aluminum Hydroxide Polymorphs using DFT
| Property | Gibbsite | Bayerite | Reference |
|---|---|---|---|
| Calculated Band Gap (eV) | 5.27 | 5.54 | mdpi.com |
| Exfoliation Energy (meV/Ų) | 45.3 | 43.3 | mdpi.comsemanticscholar.org |
| Stacking Sequence | AB-BA | AB-AB | mdpi.comresearchgate.net |
Molecular Dynamics (MD) Simulations for Solvation Dynamics and Hydrolysis Pathways
Molecular Dynamics (MD) simulations, particularly Car-Parrinello Molecular Dynamics (CPMD), have been crucial in understanding the dynamic behavior of aluminum hydroxide in aqueous environments. acs.orgacs.orgoulu.fi These simulations explicitly model the solvent molecules, providing a detailed picture of solvation shells and hydrogen bonding networks. acs.orgacs.orgresearchgate.net
CPMD studies on aluminum hydroxide solvation have shown that the local environment around the hydroxyl groups is tetrahedral and more akin to the solvation of a water molecule than a hydroxide ion. acs.orgacs.orgresearchgate.net These simulations have also captured spontaneous deprotonation and protonation events, highlighting the dynamic nature of proton exchange in these systems. acs.orgacs.org
Furthermore, constrained MD simulations have been employed to investigate hydrolysis pathways and to determine the activation energy barriers for processes such as the dissociation of chlorine atoms from aluminum chlorohydrate species in water. nih.govaip.org For the dissociation of chlorine, activation energy barriers of 14 ± 3 kJ mol⁻¹ and 40 ± 5 kJ mol⁻¹ have been calculated. nih.gov The insights from these simulations are vital for understanding the speciation and reactivity of aluminum in aqueous solutions. oulu.finih.govaip.org
Stability and Energetics of Aluminum Hydroxide Polymorphs and Oligomers
Computational studies have provided significant insights into the relative stability and energetics of various aluminum hydroxide polymorphs and the formation of pre-nucleation oligomers. rsc.orgresearchgate.net DFT calculations have been used to establish the energetic ordering of different aluminum oxide and hydroxide phases. rsc.org
The general energetic order, from most to least stable, has been determined as: gibbsite < bayerite < boehmite < other alumina (B75360) polymorphs. rsc.org This theoretical ranking is consistent with experimental observations of phase transformations at different temperatures. researchgate.net
The formation of oligomers, which are precursors to the nucleation and crystallization of gibbsite, has also been a focus of computational investigations. acs.orgresearchgate.net DFT calculations suggest that certain oligomers, such as iso-tetramers, are energetically favorable and may play a crucial role in the initial stages of gibbsite formation from aluminate solutions. researchgate.netresearchgate.net The dimerization of Al(OH)₃·H₂O, releasing two water molecules, is an energetically favorable process. acs.org
Table 2: Energetic Ordering of Aluminum Hydroxide and Oxide Polymorphs
| Compound | Relative Stability |
|---|---|
| Gibbsite | Most Stable |
| Bayerite | Less Stable than Gibbsite |
| Boehmite | Less Stable than Bayerite |
| Akdalaite | Less Stable than Boehmite |
| α-Al₂O₃ | Less Stable than Akdalaite |
This table presents a simplified energetic ordering based on the findings from periodic hybrid density functional theory calculations. rsc.org
Quantum Chemical Calculations for Reaction Mechanisms and Interfacial Interactions
Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions involving aluminum hydroxide and for understanding its interactions at interfaces. researchgate.netrsc.org These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a fundamental understanding of reactivity. rsc.org
For instance, quantum chemical methods have been applied to study the hydrolysis of aluminum species, a fundamental process in aqueous aluminum chemistry. mdpi.comresearchgate.nettandfonline.com These studies help in understanding the formation of various monomeric and polynuclear aluminum hydroxide complexes in solution. mdpi.comresearchgate.net
The interaction of aluminum hydroxide surfaces with other molecules is another area where quantum chemical calculations have been applied. researchgate.net For example, understanding the adsorption of organic molecules onto aluminum hydroxide surfaces is crucial for applications in catalysis and environmental remediation. researchgate.net Ab initio molecular orbital calculations have been used to model surface groups on aluminous minerals like gibbsite and to investigate protonation and deprotonation reactions at these surfaces. researchgate.net
Mechanistic Insights from Multiscale Modeling Approaches
Multiscale modeling approaches, which combine different levels of theory, are increasingly being used to gain comprehensive mechanistic insights into complex aluminum hydroxide systems. researchgate.net These methods can bridge the gap between the electronic-level detail of quantum mechanics and the larger length and time scales accessible to classical simulations.
For example, a multiscale approach could involve using quantum chemistry to develop accurate force fields for classical molecular dynamics simulations. researchgate.net These force fields can then be used to simulate larger systems, such as the growth of aluminum hydroxide crystals or the interaction of nanoparticles with a surrounding medium. By integrating information from different scales, these models can provide a more complete picture of the chemical and physical processes governing the behavior of aluminum hydroxide.
Future Research Directions and Emerging Trends in Aluminum Hydroxide Science
Rational Design of Aluminum Hydroxide (B78521) Architectures with Tailored Functionality
The precise control over the crystal structure, size, and morphology of aluminum hydroxide particles is a cornerstone of modern materials science, enabling the creation of materials with functions specifically tailored for advanced applications. By manipulating synthesis conditions, scientists can direct the growth of aluminum hydroxide into complex architectures far beyond simple powders.
A key strategy involves the controlled precipitation from aqueous sodium aluminate (NaAlO₂) solutions. Research has demonstrated that by simply adjusting parameters such as temperature and reactant concentration, a variety of nanostructures can be produced. For instance, a simple precipitation process at 60°C can yield crystalline, urchin-shaped hollow particles with a boehmite structure. bwise.krkci.go.kr Lowering the reaction temperature allows for the step-by-step monitoring of their formation, revealing a process that begins with thin films, transforms into nanorods, and finally self-assembles into hollow spheres. bwise.krkci.go.kr
Hydrothermal methods also offer a powerful route to morphological control without the need for templates. By adjusting the concentration of the aluminum source, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), researchers can selectively synthesize different dimensional structures. researchgate.net At lower aluminum concentrations (e.g., 0.1 mol/L), 2-dimensional plate-like particles are formed, while higher concentrations (e.g., 0.2 mol/L) favor the growth of 1-dimensional wire-like structures. researchgate.net These methods provide a toolbox for creating a diverse portfolio of aluminum hydroxide materials, from nanoribbons to nanoparticles, each with unique properties derived from its specific architecture. researchgate.netnih.gov The ability to rationally design these structures is critical, as the morphology of the aluminum hydroxide precursor directly influences the properties of the alumina (B75360) (Al₂O₃) produced upon calcination. bwise.krkci.go.kr
Table 1: Influence of Synthesis Parameters on Aluminum Hydroxide Morphology
| Parameter Varied | Resulting Morphology | Synthesis Method | Reference |
| Temperature | Urchin-shaped hollow particles, nanorods, porous spheres | Precipitation | bwise.kr, kci.go.kr |
| Reactant Concentration | 2D plate-like particles, 1D wire-like products | Hydrothermal | researchgate.net |
| pH (Titration Agent) | Nanogibbsite suspension | Aqueous Titration | nih.gov |
| Additives (Amines) | Varied nanostructures | Precipitation | kashanu.ac.ir |
Development of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the fundamental mechanisms of aluminum hydroxide formation requires tools that can observe these processes in real time. Advanced in-situ characterization techniques are providing unprecedented insights into the dynamic events of precipitation and crystallization, moving beyond the analysis of the final product to reveal the pathways of its creation.
Small-Angle X-ray Scattering (SAXS) has emerged as a powerful technique for monitoring these dynamic processes. In-situ SAXS studies allow researchers to track the evolution of particle size and volume fraction during precipitation. esrf.fr For example, when studying the formation of precipitates in an Al-Zn-Mg-Cu alloy at room temperature, SAXS can reveal the rapid formation of Guinier-Preston (GP) zones with a nucleation radius of about 0.5 nm and track their growth to a volume fraction of over 2% within an hour. esrf.fr This technique is particularly valuable for quantifying the kinetics of precipitation, demonstrating, for instance, that dynamic precipitation during straining can be nearly an order of magnitude faster than static aging. esrf.fr
Other in-situ methods are also being deployed to shed light on these complex transformations. The epoxide route, a method for inducing mild and homogeneous alkalization, has been combined with in-situ SAXS and pH/conductivity measurements to build a comprehensive understanding of the sol-gel transition in forming aluminum hydroxide-based hydrogels. researchgate.net For Al-Mg-Si alloys, in-situ electrical resistivity measurements can clearly distinguish between different stages of artificial aging, such as the formation of GP zones and their transition to more stable phases. mdpi.com Furthermore, Transmission Electron Microscopy (TEM) is being used to directly observe the crystallization of nanoparticles, showing how initially amorphous precipitates undergo a disorder-to-order transition over time. nih.gov These advanced in-situ techniques are crucial for developing accurate models of nucleation and growth, enabling more precise control over the synthesis of aluminum hydroxide materials. elsevierpure.comshahroodut.ac.ir
Integration of Aluminum Hydroxide into Novel Hybrid and Nanocomposite Materials
The integration of aluminum hydroxide into polymers and other matrices is a burgeoning field of research, leading to the creation of advanced hybrid materials and nanocomposites with significantly enhanced properties. These materials leverage the intrinsic characteristics of aluminum hydroxide, such as flame retardancy and reinforcing capabilities, to improve the performance of the host material. kashanu.ac.ir
One of the most prominent applications is in flame-retardant polymers. When aluminum hydroxide nanoparticles are dispersed within a polymer matrix, such as polyvinyl alcohol (PVA), polystyrene (PS), or polyurethane, they impart superior fire resistance. kashanu.ac.irresearchgate.netupm.edu.my The mechanism is twofold: the endothermic decomposition of aluminum hydroxide at elevated temperatures absorbs a significant amount of heat, and the release of water vapor dilutes flammable gases and cools the material. kashanu.ac.irresearchgate.net In a poly(vinyl alcohol) composite, the addition of Al(OH)₃ nanoparticles improved the UL-94 flame retardancy rating from HB to V-0. kashanu.ac.ir Similarly, rigid polyurethane foams modified with aluminum hydroxide and graphene show improved compressive strength and thermal properties. upm.edu.my
Beyond flame retardancy, these composites exhibit other enhanced functionalities. The addition of aluminum hydroxide can improve thermal stability and act as a reinforcing agent. kashanu.ac.irresearchgate.net In unsaturated polyester (B1180765) (UP) resin composites designed for battery boxes, aluminum hydroxide is added for flame retardancy while short glass fibers are incorporated to maintain mechanical strength. researchgate.net Research is also exploring more complex hybrid systems. For example, novel organic-inorganic composites have been prepared by complexing dicarboxylic azo dyes with aluminum-magnesium hydroxycarbonate, resulting in hybrid pigments with greatly improved thermal and photostability. nih.gov Furthermore, one-pot synthesis strategies are being used to create composites of gold nanoparticles within aluminum hydroxide hydrogels, opening pathways for new materials with tailored optical properties for applications in photonics and catalysis. chemrxiv.org
Table 2: Properties of Aluminum Hydroxide Polymer Nanocomposites
| Polymer Matrix | Added Component(s) | Enhanced Property | Reference |
| Polyvinyl Alcohol (PVA) | Al(OH)₃ nanoparticles | Flame Retardancy (HB to V-0) | kashanu.ac.ir |
| Polystyrene (PS) | Al(OH)₃ nanoparticles | Thermal Stability, Flame Retardancy | researchgate.net |
| Rigid Polyurethane Foam (RPUF) | Al(OH)₃, Graphene | Compressive Strength, Thermal Properties | upm.edu.my |
| Unsaturated Polyester (UP) | Al(OH)₃, Short Glass Fiber | Flame Retardancy, Mechanical Strength | researchgate.net |
Sustainable Synthesis and Processing Routes for Aluminum Hydroxide Materials
In response to growing environmental concerns, a significant research effort is focused on developing sustainable and "green" synthesis routes for aluminum hydroxide. These methods aim to reduce energy consumption, minimize waste, and utilize renewable or recycled feedstocks, moving away from the energy-intensive traditional Bayer process. qingdaopengfeng.com
A key area of innovation is the valorization of industrial waste. Aluminum-rich waste, such as aluminum dross and anodization residues, is being successfully repurposed as a starting material for synthesizing aluminum hydroxide nanoparticles. researchgate.netresearchgate.netresearchgate.net For example, residues from aluminum anodization processes can be treated via precipitation in an aqueous medium to produce nanoparticles that are effective as flame-retardant additives. researchgate.net Similarly, aluminum foil waste can be chemically processed through digestion and precipitation to create aluminum hydroxide, which is then calcined to produce valuable gamma-alumina (γ-Al₂O₃). cetjournal.it This not only provides a high-value product from waste but also offers an environmentally sound solution to the problem of scrap accumulation. cetjournal.it
Another innovative approach involves using liquid metals as a reaction medium. A green synthesis process has been demonstrated where dissolving aluminum in a gallium-based liquid metal and exposing it to water allows for the growth of 1D and 2D nanostructures of boehmite (γ-AlOOH). scispace.com This method is highly sustainable as the liquid metal solvent can be fully reused, and the process achieves a synthetic yield of nearly 100%. scispace.com These green routes often employ simpler and less energy-intensive techniques like precipitation, sol-gel methods, and hydrothermal synthesis, which can be conducted at lower temperatures and with less hazardous chemicals. researchgate.netqingdaopengfeng.commdpi.com Such advancements are critical for aligning the production of aluminum hydroxide with the principles of a circular economy. qingdaopengfeng.com
Interdisciplinary Research in Energy Storage, Conversion, and Environmental Technologies
Aluminum hydroxide is at the center of interdisciplinary research aimed at addressing critical global challenges in energy and environmental science. Its unique chemical properties make it a valuable component in a range of emerging technologies.
In the realm of energy storage and conversion , aluminum is being explored as a high-capacity energy carrier. One concept involves a redox cycle where aluminum metal reacts with water to produce hydrogen gas, heat, and aluminum hydroxide. e3s-conferences.org The hydrogen can then be used in a fuel cell to generate electricity on demand, making this a promising system for seasonal energy storage. e3s-conferences.org Although metallic aluminum has a very high theoretical energy density, practical applications have been hindered by issues like surface passivation. researchgate.netspringernature.com The aluminum hydroxide generated as a by-product is a stable compound that is central to the viability of this energy cycle. e3s-conferences.org
In environmental technologies , aluminum hydroxide plays a crucial and multifaceted role. It is widely used as a coagulant and flocculant in water and wastewater treatment. qingdaopengfeng.comqingdaopengfeng.com When added to water, it forms gelatinous precipitates that entrap and remove suspended solids, pollutants, heavy metals, and phosphates, thereby purifying the water. qingdaopengfeng.comqingdaopengfeng.comwikipedia.org Its amphoteric nature also allows it to act as a pH regulator in treatment processes. qingdaopengfeng.com Beyond water purification, it is used for air pollution control as an adsorbent for harmful gases and in soil remediation, where it can react with contaminants to immobilize them or convert them into less harmful substances. qingdaopengfeng.com Research is also focused on recovering aluminum hydroxide from water treatment sludge, creating a more circular and sustainable use cycle for this vital compound. google.com
Q & A
Q. What are the common experimental methods for synthesizing aluminum hydroxide, and how do reaction conditions influence crystallinity?
Aluminum hydroxide is typically synthesized via hydrolysis of aluminum salts (e.g., nitrate or chloride) or neutralization of sodium aluminate with acids (e.g., HCl) . Key factors include pH (optimized between 9–11), temperature (controlled during precipitation), and aging time, which affect crystal phase (e.g., bayerite vs. gibbsite) and surface area. For example, hydrothermal treatment at 190°C with 3.5 M NaOH yields α-Al₂O₃ precursors, while acetate ions in the reaction medium can alter pseudoboehmite morphology .
Q. How do researchers characterize aluminum hydroxide’s flame-retardant properties in polymer composites?
Flame-retardant efficiency is evaluated using thermogravimetric analysis (TGA) to measure decomposition enthalpy (ΔH) and water release kinetics. Aluminum hydroxide decomposes at ~210°C, absorbing 1.051 kJ/g of heat, and forms a protective Al₂O₃ layer. Comparative studies with magnesium hydroxide (1.316 kJ/g, 330°C decomposition) highlight trade-offs between thermal stability and polymer processing temperatures . Smoke density tests (ASTM E662) quantify particulate emissions, where aluminum hydroxide generates denser smoke than magnesium-based alternatives .
Q. What statistical methods are used to analyze the impact of surface treatments on aluminum hydroxide’s adhesion in composite materials?
Full Factorial Design (2² or 2³) and ANOVA are employed to isolate variables like surface treatment (NaOH vs. wash primer) and core material geometry. For instance, a 2² design with bamboo diameter (30 mm vs. 45 mm) and treatment type revealed that NaOH-treated aluminum paired with smaller bamboo cores maximized shear strength (p < 0.05) . Minitab or similar software is used to model interactions and validate significance within 95% confidence intervals .
Advanced Research Questions
Q. How can researchers optimize aluminum hydroxide synthesis using Design of Experiments (DOE) for catalytic applications?
DOE frameworks (e.g., 2³ factorial designs) test variables such as pH endpoint (8–10), precipitation temperature (25–70°C), and acid concentration (1–3 M HCl). Response Surface Methodology (RSM) identifies optimal conditions for surface area (>200 m²/g) and pore volume, critical for catalysis. For example, a pH of 9.5 and 50°C yielded pseudoboehmite with enhanced γ-Al₂O₃ transformation efficiency .
Q. What role do acetate ions play in pseudoboehmite synthesis, and how do they interact with aluminum precursors?
Acetate ions act as structure-directing agents, promoting 2D plate-like morphologies by stabilizing specific crystal faces during nucleation. In aluminum nitrate/chloride systems, acetate interacts with hydroxyl groups to form complexes that delay condensation, reducing particle agglomeration. Factorial designs showed that acetate’s interaction with alkali sources (NaOH vs. NH₄OH) significantly lowers pseudoboehmite’s phase transformation temperature .
Q. How do aqueous aluminum hydroxide clusters model mineral surface reactions at the molecular scale?
Sub-2 nm Al₁₃ clusters, characterized by ²⁷Al NMR, expose hydroxyl groups analogous to gibbsite (001) surfaces. Kinetic studies using pH-jump experiments reveal ligand exchange rates (k ≈ 10⁻³ s⁻¹) and protonation equilibria, providing insights into adsorption mechanisms for environmental contaminants .
Q. What methodologies validate aluminum hydroxide’s adjuvant efficacy in vaccine formulations?
Phase I trials assess safety and immunogenicity via double-blind, placebo-controlled designs. Aluminum hydroxide adjuvants are evaluated by measuring IgG titers and cytokine profiles (e.g., IL-5, IFN-γ) in murine models. For SARS-CoV vaccines, dose escalation studies (e.g., 5–25 µg antigen) compare adjuvanted vs. non-adjuvanted responses, with ELISpot assays quantifying T-cell activation .
Methodological Considerations
Q. How do researchers address contradictions in thermal stability data between aluminum hydroxide and polymer matrices?
Discrepancies arise from filler dispersion quality and polymer degradation thresholds. Use modulated DSC to distinguish between aluminum hydroxide’s decomposition (~210°C) and polymer melting points. For example, in LDPE composites, poor dispersion reduces effective heat absorption, necessitating surface silane treatments to improve compatibility .
Q. What analytical techniques ensure purity and phase consistency in synthesized aluminum hydroxide?
XRD identifies crystalline phases (e.g., ICDD PDF# 01-070-2038 for bayerite), while FTIR confirms hydroxyl stretching (3690 cm⁻¹) and bending (1020 cm⁻¹) modes. BET analysis quantifies surface area (>300 m²/g for mesoporous variants), and SEM/EDS verifies elemental composition (Al:O ≈ 1:3) .
Q. How are computational models applied to predict aluminum hydroxide’s environmental behavior?
Density Functional Theory (DFT) simulates gibbsite’s (001) surface reactivity with CO₂ or SO₂, calculating adsorption energies (E_ads) and transition states. Geochemical codes like PHREEQC model dissolution kinetics in acidic soils (pH < 4), predicting Al³+ leaching rates and ecotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
